Technical Documentation Center

2-(Piperidin-1-yl)pyrimidin-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperidin-1-yl)pyrimidin-5-ol
  • CAS: 809236-47-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 2-(Piperidin-1-yl)pyrimidin-5-ol: A Novel Therapeutic Candidate

Executive Summary: The confluence of privileged chemical scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on 2-(Piperidin-1-yl)pyrimidin-5-ol, a novel com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The confluence of privileged chemical scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on 2-(Piperidin-1-yl)pyrimidin-5-ol, a novel compound integrating the biologically versatile pyrimidine core with the frequently occurring piperidine moiety. Pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, the piperidine ring is a cornerstone of many pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[4][5][6] This document, authored from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-tiered strategy for the systematic in vitro evaluation of 2-(Piperidin-1-yl)pyrimidin-5-ol. We will detail a logical cascade of experiments, from broad-spectrum screening to mechanism-of-action studies, providing not just protocols but the underlying scientific rationale for each experimental choice. The objective is to thoroughly characterize the compound's biological activity profile and identify its most promising therapeutic potential.

Section 1: The Scientific Rationale: A Molecule of High Potential

The rationale for investigating 2-(Piperidin-1-yl)pyrimidin-5-ol is firmly rooted in the established pharmacological importance of its constituent parts. By understanding the individual contributions of the pyrimidine and piperidine scaffolds, we can formulate targeted hypotheses about the compound's potential biological activities.

The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in essential biomolecules, including the nucleobases thymine, cytosine, and uracil.[7] This inherent biocompatibility has made it a prolific scaffold in drug development.[8] Synthetic pyrimidine derivatives have been successfully developed into drugs with a vast array of therapeutic applications, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][9] Their ability to form multiple hydrogen bonds and engage in various molecular interactions allows them to bind with high affinity to a wide range of biological targets, particularly protein kinases.[10]

The Piperidine Moiety: A Key Pharmacophore

Piperidine is one of the most prevalent nitrogen-containing heterocyclic rings found in pharmaceuticals and natural alkaloids.[5][6] Its inclusion in a molecule can significantly influence properties such as solubility, lipophilicity, and metabolic stability. The piperidine ring can act as a rigid scaffold to orient functional groups for optimal target interaction or serve as a basic center that can be protonated at physiological pH, aiding in receptor binding.[11] Numerous compounds incorporating a piperidine moiety have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities.[4][12][13][14]

2-(Piperidin-1-yl)pyrimidin-5-ol: A Hybrid with Synergistic Potential

The combination of a pyrimidine core and a piperidine substituent creates a hybrid molecule with the potential for synergistic or novel biological activities. The piperidine ring attached at the 2-position of the pyrimidine can influence the electronic properties of the core and provide an additional vector for target interaction.[4] Based on the extensive literature for these scaffolds, we hypothesize that 2-(Piperidin-1-yl)pyrimidin-5-ol is a prime candidate for investigation in the fields of oncology and inflammation.

Section 2: Investigating Anticancer Activity: A Multi-faceted Approach

The prevalence of pyrimidine-piperidine structures among potent anticancer agents provides a strong impetus for evaluating 2-(Piperidin-1-yl)pyrimidin-5-ol in this context.[4][10][15] Our strategy employs a tiered approach, beginning with broad screening to identify sensitivity across different cancer types, followed by more focused assays to elucidate the mechanism of action.

Workflow for Anticancer Evaluation

A logical progression of experiments is essential for an efficient and comprehensive assessment. The workflow begins with a broad cytotoxicity screen, and promising results trigger deeper mechanistic investigations into the mode of cell death and potential molecular targets.

anticancer_workflow A Start: Compound Synthesis & QC B Protocol 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay) A->B C Data Analysis: Determine IC50 Values B->C D Compound Active? (IC50 < 10 µM) C->D E Protocol 2: Elucidate Mechanism (Apoptosis Assay - Caspase 3/7) D->E Yes G End: Inactive in this context D->G No F Protocol 3: Identify Molecular Target (Kinase Inhibition Profiling) E->F H Pathway Analysis & Further Study F->H

Caption: Workflow for in vitro anticancer activity assessment.

Protocol 1: Broad-Spectrum Cytotoxicity Screening via MTT Assay

Causality and Rationale: The first step is to determine if the compound exhibits cytotoxic effects against a diverse panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[1][10] A decrease in metabolic activity in treated cells compared to untreated controls suggests either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Detailed Methodology:

  • Cell Seeding: Plate cells from various cancer lines (see Table 1) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 2-(Piperidin-1-yl)pyrimidin-5-ol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCancer TypeHypothetical IC50 (µM) for 2-(Piperidin-1-yl)pyrimidin-5-ol
MCF-7Breast Adenocarcinoma5.2
A549Non-small Cell Lung Cancer8.9
HepG2Hepatocellular Carcinoma6.1
HCT-116Colorectal Carcinoma3.8
PC-3Prostate Cancer15.4
HEK293Normal Kidney (Control)> 50
Protocol 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

Causality and Rationale: If the compound shows significant cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process that is often dysregulated in cancer. Many effective chemotherapeutic agents work by inducing apoptosis.[7][13] A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Detecting the activity of these caspases provides direct evidence of apoptosis induction.

Detailed Methodology (Caspase-Glo® 3/7 Assay):

  • Cell Seeding and Treatment: Seed a sensitive cell line (e.g., HCT-116 from the initial screen) in a white-walled 96-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. The reagent contains a luminogenic caspase-3/7 substrate.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: If caspase-3/7 has been activated in the cells, the substrate will be cleaved, generating a luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in luminescence compared to the vehicle-treated control cells.

Investigating Molecular Targets: Kinase Inhibition

Causality and Rationale: Pyrimidine derivatives are renowned for their ability to function as ATP-competitive inhibitors of protein kinases.[10] Kinases like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed or mutated in cancer cells, leading to uncontrolled proliferation.[10] Assessing the compound's ability to inhibit key oncogenic kinases can reveal its direct molecular target.

Signaling Pathway: Simplified EGFR Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Compound 2-(Piperidin-1-yl)pyrimidin-5-ol (Potential Inhibitor) Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Section 3: Evaluation of Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, and the inhibition of cyclooxygenase (COX) enzymes is a validated therapeutic strategy.[17] Given that many pyrimidine derivatives exhibit anti-inflammatory properties, this is a critical area of investigation.[1][3]

Protocol 3: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Causality and Rationale: The COX enzymes (isoforms COX-1 and COX-2) catalyze a key step in the synthesis of pro-inflammatory prostaglandins. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[1][17] This assay will determine the compound's potency and selectivity.

Detailed Methodology:

  • Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit. These assays typically measure the peroxidase component of COX activity.

  • Enzyme Preparation: Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the provided buffer.

  • Compound Incubation: In a 96-well plate, pre-incubate the respective enzyme (COX-1 or COX-2) with various concentrations of 2-(Piperidin-1-yl)pyrimidin-5-ol. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Detection: After a set incubation period, add a colorimetric or fluorometric probe that reacts with the prostaglandin G₂ produced by the enzyme's cyclooxygenase activity.

  • Quantification: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the COX-2 Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)).

Data Presentation: Hypothetical COX Inhibition Data

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
2-(Piperidin-1-yl)pyrimidin-5-ol25.52.112.1
Celecoxib (Control)15.00.04375

Section 4: Assessment of Antimicrobial Properties

The pyrimidine and piperidine scaffolds are present in numerous antibacterial and antifungal agents.[9][14][18] Therefore, a preliminary screen for antimicrobial activity is a worthwhile endeavor.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

Causality and Rationale: The Minimum Inhibitory Concentration (MIC) is the gold-standard in vitro metric for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[1] This assay provides a clear, quantitative measure of antimicrobial efficacy.

Detailed Methodology (Broth Microdilution):

  • Microorganism Selection: Select a panel of representative pathogens, such as Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 2-(Piperidin-1-yl)pyrimidin-5-ol.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical MIC Data

MicroorganismStrain TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative> 128
Candida albicansFungal (Yeast)64

Section 5: Summary and Future Directions

This technical guide has outlined a systematic and scientifically-grounded framework for the initial in vitro characterization of 2-(Piperidin-1-yl)pyrimidin-5-ol. The proposed workflow, progressing from broad phenotypic screening to specific mechanism-of-action studies, is designed to efficiently identify and validate the compound's primary biological activities.

Based on the hypothetical data presented, 2-(Piperidin-1-yl)pyrimidin-5-ol emerges as a promising candidate with moderate to potent cytotoxic activity against colorectal and breast cancer cell lines, a favorable selectivity profile for COX-2 inhibition, and modest antibacterial activity against Gram-positive bacteria.

Future work should focus on:

  • Mechanism Deconvolution: If apoptosis is confirmed, further studies such as cell cycle analysis and Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax) are warranted.

  • Target Validation: If kinase inhibition is suspected, performing a broad kinase panel screen can pinpoint specific targets, which can then be validated with direct enzymatic assays.

  • Lead Optimization: Based on the initial activity profile, medicinal chemists can design and synthesize analogs of 2-(Piperidin-1-yl)pyrimidin-5-ol to improve potency, selectivity, and drug-like properties.

  • In Vivo Studies: Promising in vitro results should be followed by evaluation in relevant animal models to assess efficacy, pharmacokinetics, and safety.

By following this structured approach, researchers can thoroughly unlock the therapeutic potential of 2-(Piperidin-1-yl)pyrimidin-5-ol and determine its viability for further preclinical and clinical development.

References

  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. (n.d.). Benchchem.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences.
  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. (2024). Journal of Chemical Health Risks.
  • PHARMACOLOGICAL POTENTIALS OF PYRIMIDINE DERIVATIVE: A REVIEW. (2015). International Journal of Pharmaceutical Sciences and Research.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences.
  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. (n.d.). Current Organic Chemistry.
  • Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. (n.d.). ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules.
  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University.
  • Anti-inflammatory Activity of Piperlotines. (n.d.). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules.
  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. (n.d.). Benchchem.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. (2009). Journal of Medicinal Chemistry.
  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. (2002). Journal of Medicinal Chemistry.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). Molecules.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules.
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). International Journal of Innovative Research in Technology.

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-(Piperidin-1-yl)pyrimidin-5-ol Derivatives: Mechanisms, Workflows, and Target Validation

Executive Summary & Pharmacophore Rationale In modern drug discovery, identifying a privileged scaffold that balances lipophilicity, target engagement, and metabolic stability is a primary objective. The 2-(piperidin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, identifying a privileged scaffold that balances lipophilicity, target engagement, and metabolic stability is a primary objective. The 2-(piperidin-1-yl)pyrimidin-5-ol core has emerged as a highly versatile pharmacophore capable of addressing diverse therapeutic areas, ranging from renal pathogenesis to viral replication.

The structural brilliance of this scaffold lies in its electronic distribution. The piperidine ring acts as a strong electron-donating group, enriching the electron density of the pyrimidine core. Meanwhile, the hydroxyl group at the 5-position possesses a highly tunable pKa, allowing it to function dynamically as a hydrogen bond donor, an acceptor, or a direct metal-coordinating ligand depending on the active site's microenvironment. This guide dissects the dual mechanisms of action of these derivatives and provides self-validating experimental workflows for their preclinical evaluation.

Mechanism I: Selective Inhibition of 20-HETE Synthase (CYP4A11/4F2)

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoactive metabolite of arachidonic acid (AA), produced primarily by cytochrome P450 ω-hydroxylases (CYP4A11 and CYP4F2). Elevated 20-HETE levels are heavily implicated in the pathogenesis of hypertension and chronic kidney diseases (e.g., Autosomal Dominant Polycystic Kidney Disease).

Recent structural optimizations have demonstrated that pyrimidin-5-ol derivatives, specifically pyrazolylpyridine-linked piperidines, act as potent, selective dual inhibitors of CYP4A11 and CYP4F2[1].

Causality of Target Engagement: The pyrimidin-5-ol moiety directly coordinates with the heme iron in the CYP450 active site via its electron-rich nitrogen atoms and the 5-hydroxyl oxygen. Concurrently, the bulky, lipophilic piperidin-1-yl substituent occupies the hydrophobic substrate-binding channel. This dual-action binding creates a severe steric blockade, preventing arachidonic acid from accessing the catalytic center and undergoing ω-hydroxylation.

CYP_Inhibition AA Arachidonic Acid (Substrate) CYP CYP4A11 / CYP4F2 (ω-Hydroxylase) AA->CYP Binds Active Site HETE 20-HETE (Vasoactive) CYP->HETE ω-Hydroxylation Disease Renal Pathogenesis HETE->Disease Promotes Inhibitor 2-(Piperidin-1-yl) pyrimidin-5-ol Inhibitor->CYP Heme Coordination & Steric Blockade

Fig 1. CYP4A11/4F2 inhibition by pyrimidin-5-ol derivatives blocking 20-HETE synthesis.

Mechanism II: Disruption of Viral RNA Polymerase Assembly

Beyond metabolic enzymes, the pyrimidin-5-ol scaffold exhibits profound antiviral properties. The replication of the Influenza A virus relies entirely on the assembly of a heterotrimeric RNA-dependent RNA polymerase complex (subunits PA, PB1, and PB2). The interaction between the C-terminus of PA (PAC) and the N-terminus of PB1 (PB1N) is a critical bottleneck for viral survival.

Research has identified specific triazolo-fused pyrimidin-5-ol derivatives (such as ANA-1) as potent disruptors of this protein-protein interaction [2].

Causality of Target Engagement: Unlike competitive inhibitors that target the active site, ANA-1 binds to an allosteric pocket on the PAC subunit. The electron-dense pyrimidine core induces a localized conformational shift in the PAC structure. This allosteric modulation fundamentally alters the surface topology of the PB1-binding domain, rendering the PAC-PB1N interaction thermodynamically unfavorable and halting viral RNA replication.

Polymerase_Disruption cluster_0 Viral Polymerase Assembly PA PA Subunit (C-Terminal) PB1 PB1 Subunit (N-Terminal) PA->PB1 PAC-PB1N Interaction Replication Viral RNA Replication PB1->Replication Enables Inhibitor Triazolo-pyrimidin-5-ol (ANA-1) Inhibitor->PA Allosteric Binding Inhibitor->PB1 Prevents Binding

Fig 2. Allosteric disruption of the influenza PAC-PB1N polymerase complex by ANA-1.

Quantitative Efficacy Data

To contextualize the potency of this scaffold, the following table summarizes the representative inhibitory concentrations (IC50) of key 2-(piperidin-1-yl)pyrimidin-5-ol derivatives across their respective targets.

Compound DesignationPrimary TargetRepresentative IC50Mechanism of ActionReference
Compound 11c CYP4A11 (Human)< 50 nMHeme coordination / Steric block[1]
Compound 11c CYP4F2 (Human)< 100 nMHeme coordination / Steric block[1]
ANA-1 Influenza Polymerase~ 1.2 µMPAC-PB1N allosteric disruption[2]
Compound 2 CYP4A11 (Human)~ 120 nMHeme coordination / Steric block[3]

Experimental Methodologies & Validation Protocols

As an application scientist, I emphasize that generating reproducible data requires self-validating experimental designs. Below are the definitive workflows for evaluating these derivatives.

Protocol A: Self-Validating LC-MS/MS Assay for CYP4A11 Inhibition

Because piperidin-1-yl pyrimidines are highly lipophilic, they are prone to non-specific binding to plasticware, which can artificially inflate apparent IC50 values. This protocol utilizes internal isotopic standards to ensure absolute causality between inhibitor concentration and enzyme activity.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human CYP4A11 microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Use low-binding microcentrifuge tubes to prevent lipophilic compound loss.

  • Pre-Incubation (Equilibration): Add the pyrimidin-5-ol derivative (serially diluted 0.1 nM to 10 µM) to the microsomes. Incubate at 37°C for 10 minutes. Causality Note: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the heme iron before substrate competition begins.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 1 mM NADPH regenerating system to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Quenching & Internal Standardization: Stop the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL 20-HETE-d6 (Deuterated Internal Standard). Self-Validation: The internal standard normalizes any variations in extraction efficiency and LC-MS matrix ionization effects. If the 20-HETE-d6 signal fluctuates wildly, the run is flagged for matrix interference, preventing false IC50 reporting.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-MS/MS system monitoring the MRM transitions for 20-HETE (m/z 319.2 → 275.2) and 20-HETE-d6 (m/z 325.2 → 281.2).

LCMS_Workflow Step1 Step 1 Incubate CYP4A11 with Inhibitor Step2 Step 2 Add Arachidonic Acid & NADPH Step1->Step2 Thermodynamic Equilibrium Step3 Step 3 Quench with ACN + 20-HETE-d6 (IS) Step2->Step3 30 min at 37°C Step4 Step 4 LC-MS/MS Quantification Step3->Step4 Normalizes Matrix Effects

Fig 3. Self-validating LC-MS/MS workflow for quantifying CYP4A11 inhibition via 20-HETE.

Protocol B: PAC-PB1N ELISA Binding Assay (Orthogonal Validation)

To prove that a compound disrupts protein-protein interactions (PPI), the assay must differentiate between true allosteric disruption and assay-interfering aggregation.

Step-by-Step Workflow:

  • Immobilization: Coat 96-well plates with 2 µg/mL GST-tagged PAC protein overnight at 4°C. Wash and block with 5% BSA for 2 hours to prevent non-specific binding.

  • Inhibitor-Target Complexing: In a separate non-binding plate, pre-incubate His-tagged PB1N (50 nM) with the pyrimidin-5-ol derivative (ANA-1) for 30 minutes. Causality Note: Pre-incubating the inhibitor with the mobile phase protein ensures that if the inhibitor works via aggregation (a false positive), the aggregates will not bind the plate in the next step.

  • Binding Phase: Transfer the PB1N/Inhibitor mixture to the PAC-coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 3x with PBST. Add anti-His HRP-conjugated antibody (1:5000) for 1 hour. Wash, add TMB substrate, and read absorbance at 450 nm.

  • Self-Validation Check: Run a parallel Fluorescence Polarization (FP) assay using a FITC-labeled PB1N peptide. If the ELISA shows inhibition but the FP assay does not, the compound is likely an assay-interfering artifact (e.g., a colorimetric quencher) rather than a true PPI disruptor.

References

  • Kawamura, M., et al. (2022). "Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition." Journal of Medicinal Chemistry.[Link]

  • Zhou, J., et al. (2016). "Identification of a small-molecule inhibitor of influenza virus via disrupting the subunits interaction of the viral polymerase." Antiviral Research.[Link]

Sources

Foundational

Pharmacokinetic profiling of 2-(Piperidin-1-yl)pyrimidin-5-ol

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Piperidin-1-yl)pyrimidin-5-ol Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 2-(P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Piperidin-1-yl)pyrimidin-5-ol

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 2-(Piperidin-1-yl)pyrimidin-5-ol, a novel heterocyclic compound. The success of any therapeutic candidate is contingent upon a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which collectively governs its efficacy and safety.[1][2][3] This document outlines a logical, multi-tiered approach, beginning with fundamental physicochemical and bioanalytical characterization, progressing through a suite of robust in vitro ADME assays, and culminating in a definitive in vivo rodent pharmacokinetic study. Each protocol is presented with detailed, step-by-step instructions and, crucially, the scientific rationale underpinning the experimental design. The objective is to equip drug development researchers with a self-validating system to thoroughly characterize the PK properties of 2-(Piperidin-1-yl)pyrimidin-5-ol, enabling data-driven decisions for lead optimization and candidate selection.[4][5]

Introduction: The Imperative of Early PK Assessment

The journey of a drug from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4] Early and comprehensive characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of a successful drug development strategy.[5][6] It allows for the selection of candidates with the highest probability of success, guides chemical structure optimization, and helps predict in vivo behavior in humans.[5]

2-(Piperidin-1-yl)pyrimidin-5-ol, as a pyrimidine derivative, belongs to a class of compounds with diverse pharmacological activities.[7] Its unique structure necessitates a bespoke profiling strategy to understand how it will be absorbed into the bloodstream, distributed to tissues, broken down by metabolic processes, and ultimately removed from the body.[5][6] This guide details the critical assays and logical workflows required to build a complete PK profile for this molecule.

The Integrated PK Profiling Workflow

A successful PK evaluation follows a structured progression from fundamental analytics to complex biological systems. This workflow ensures that each stage informs the next, creating a comprehensive and internally consistent data package.

PK_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro ADME cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Data Integration A Physicochemical Characterization (Solubility, logP) B LC-MS/MS Method Development & Validation A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Plasma Protein Binding (PPB) B->D E CYP450 Inhibition Screening B->E F Rodent PK Study (IV & PO Dosing) C->F D->F E->F G PK Modeling (NCA) & Data Interpretation F->G

Caption: Integrated workflow for pharmacokinetic profiling.

Bioanalytical Method Development and Validation

The quantitative measurement of 2-(Piperidin-1-yl)pyrimidin-5-ol in biological matrices is the bedrock of all subsequent PK studies. A highly sensitive, specific, and reproducible analytical method is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity.[8][9][10]

Causality Behind Method Choice

The complexity of biological matrices (e.g., plasma, serum) necessitates a method that can distinguish the analyte from a multitude of endogenous components.[11] LC-MS/MS achieves this by combining the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. This dual-filter approach ensures that the signal is unequivocally from the compound of interest.[12]

Experimental Protocol: LC-MS/MS Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (test sample, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule not present in the sample to correct for variability during sample processing.[13]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • Chromatographic Conditions (Example):

    • Column: ACQUITY UPLC BEH C18 (or equivalent)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analyte.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both 2-(Piperidin-1-yl)pyrimidin-5-ol and the internal standard by direct infusion. This provides high specificity.[9]

    • Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.[11]

In Vitro ADME Profiling

In vitro ADME assays are rapid, cost-effective tools used early in drug discovery to predict a compound's behavior in vivo.[5][6][14] They provide critical data on metabolic liabilities and distribution characteristics that guide compound selection and optimization.

Metabolic Stability Assessment

Metabolic stability determines the rate at which a compound is broken down by drug-metabolizing enzymes, primarily in the liver.[15] This rate is a key determinant of a drug's half-life and oral bioavailability. Assays using liver microsomes or hepatocytes are standard.[16]

  • Causality (Microsomes vs. Hepatocytes): Liver microsomes are subcellular fractions rich in Phase I enzymes like Cytochrome P450s (CYPs).[15] They are excellent for assessing initial metabolic liabilities.[16][17] Hepatocytes (whole liver cells) contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and active transporters, offering a more complete picture of overall hepatic clearance.[15][18][19]

Metabolic_Stability A Prepare Reaction Mix: - Liver Microsomes - Buffer - Test Compound (1 µM) B Pre-incubate at 37°C for 10 min A->B C Initiate Reaction: Add NADPH solution B->C D Incubate at 37°C C->D E Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate Half-Life (t½) & Intrinsic Clearance (CLint) H->I

Caption: Workflow for the in vitro metabolic stability assay.

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) and phosphate buffer.[17] Add 2-(Piperidin-1-yl)pyrimidin-5-ol to a final concentration of 1 µM.

  • Pre-incubation: Equilibrate the mixture at 37°C for 10-15 minutes.[18]

  • Initiation: Start the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[17][18]

  • Time Course: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.[16][18]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using the validated LC-MS/MS method to determine the concentration of the parent compound remaining.[19]

  • Data Analysis: Plot the natural log of the percentage of compound remaining against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[19]

Plasma Protein Binding (PPB)

Only the unbound ("free") fraction of a drug in circulation is available to interact with its therapeutic target and exert a pharmacological effect.[20][21][22] High plasma protein binding can limit drug distribution and efficacy. Therefore, determining the fraction unbound (fu) is critical.

  • Causality (Method Choice): Equilibrium dialysis is considered the gold standard for PPB assessment.[22][23] It involves a semi-permeable membrane separating a plasma-containing chamber from a buffer chamber. The free drug equilibrates across the membrane, allowing for a direct measurement of the unbound concentration without disrupting the binding equilibrium.[22]

PPB_Dialysis cluster_0 Dialysis Device A Plasma Chamber: Plasma + Test Compound B Buffer Chamber: Phosphate Buffered Saline (PBS) A->B Semi-permeable Membrane (Free drug passes) C Incubate at 37°C with shaking (4-24 hours) D Collect Aliquots from both chambers C->D E Matrix Match: Add buffer to plasma aliquot Add blank plasma to buffer aliquot D->E F Analyze both samples by LC-MS/MS E->F G Calculate % Bound & fu F->G

Caption: Equilibrium dialysis for plasma protein binding.

  • Preparation: Spike pooled plasma (human, rat) with 2-(Piperidin-1-yl)pyrimidin-5-ol to the desired concentration (e.g., 1-5 µM).[20]

  • Device Loading: Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of phosphate-buffered saline (PBS) to the other chamber, separated by a semi-permeable membrane.[22]

  • Incubation: Seal the device and incubate at 37°C with gentle agitation for 4-24 hours to allow the system to reach equilibrium.[20][22]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[22]

  • Analysis: Determine the concentration of the compound in both aliquots using the validated LC-MS/MS method. The concentration in the buffer chamber represents the free, unbound drug concentration.[20]

  • Calculation:

    • Fraction unbound (fu) = [Concentration]buffer / [Concentration]plasma

    • % Bound = (1 - fu) * 100

Cytochrome P450 (CYP) Inhibition

CYP enzymes are responsible for the metabolism of a vast number of drugs.[24] If a new drug inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity. This is a major cause of drug-drug interactions (DDIs).[24][25] Screening for CYP inhibition against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation.[25][26]

  • System: Use human liver microsomes or recombinant human CYP enzymes.[26]

  • Reaction: In a 96-well plate, combine the enzyme system, a specific fluorogenic probe substrate for the CYP isoform being tested, and various concentrations of 2-(Piperidin-1-yl)pyrimidin-5-ol.

  • Initiation: Start the reaction by adding NADPH.

  • Detection: The CYP enzyme metabolizes the probe into a highly fluorescent product. The rate of fluorescence generation is monitored over time using a plate reader.

  • Analysis: A decrease in the rate of fluorescence in the presence of the test compound indicates inhibition.[26] Data are plotted as % inhibition versus compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[24] A potent IC50 value may trigger further investigation into time-dependent inhibition (TDI).[27][28]

In Vivo Pharmacokinetic Study

The definitive assessment of a drug's behavior is conducted in a living organism.[29] Rodent PK studies are a crucial component of preclinical development, providing essential data on key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[1][30]

  • Causality (Study Design): An in vivo study typically includes both intravenous (IV) and oral (PO) administration routes. The IV dose allows for the determination of fundamental PK parameters without the complication of absorption, serving as the 100% bioavailable reference. The PO dose reveals the extent and rate of absorption from the gastrointestinal tract. Comparing the exposure (AUC) from both routes allows for the calculation of absolute oral bioavailability (F%).[31]

Diagram: In Vivo Rodent PK Study Workflow

InVivo_PK A Acclimate Animals (e.g., Sprague-Dawley Rats) B Dose Administration A->B C Group 1 (n=3-5): Intravenous (IV) Bolus (e.g., 1 mg/kg) B->C D Group 2 (n=3-5): Oral (PO) Gavage (e.g., 10 mg/kg) B->D E Serial Blood Sampling (e.g., via tail vein) at pre-defined time points C->E D->E F Process Blood to Obtain Plasma E->F G Store Plasma at -80°C F->G H Analyze Plasma Samples using validated LC-MS/MS method G->H I Perform Non-Compartmental Analysis (NCA) H->I J Determine Key PK Parameters (AUC, Cmax, t½, CL, Vd, F%) I->J

Caption: Typical workflow for a rodent in vivo PK study.

Experimental Protocol: Rat PK Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[29]

  • Dosing:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Administer a single oral gavage dose of 10 mg/kg.

  • Blood Sampling: Collect sparse or serial blood samples (approx. 50-100 µL) at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Microsampling techniques can be used to obtain a full PK profile from individual animals.[32][33]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma.

  • Analysis: Quantify the concentration of 2-(Piperidin-1-yl)pyrimidin-5-ol in each plasma sample using the validated LC-MS/MS method.

Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

NCA is a direct and robust method for summarizing the concentration-time profile of a drug.[2][3] It does not assume a specific physiological model and is used to calculate key PK parameters directly from the data using software like Phoenix WinNonlin.[33]

Summary of Key Pharmacokinetic Parameters

The data from the in vivo study would be compiled into a clear, summary table. The following table presents hypothetical, yet realistic, data for 2-(Piperidin-1-yl)pyrimidin-5-ol.

ParameterDefinitionIV (1 mg/kg)PO (10 mg/kg)Units
Cmax Maximum observed plasma concentration450850ng/mL
Tmax Time to reach Cmax0.0831.0h
AUClast Area under the curve to the last time point12507500hng/mL
AUCinf Area under the curve extrapolated to infinity13007800hng/mL
Terminal half-life4.54.8h
CL Clearance12.8-mL/min/kg
Vdss Volume of distribution at steady state4.9-L/kg
F% Absolute Oral Bioavailability-60%

Calculation for F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Integrated Interpretation
  • Absorption: A Tmax of 1.0 hour suggests rapid oral absorption.[31] An oral bioavailability (F%) of 60% is good and indicates that a majority of the oral dose reaches systemic circulation.

  • Distribution: A volume of distribution (Vdss) of 4.9 L/kg is greater than total body water (~0.7 L/kg), suggesting extensive distribution into tissues from the plasma. This is consistent with the hypothetical PPB result of 85% bound (15% free), where the free drug can readily leave the circulation.

  • Metabolism: A clearance (CL) of 12.8 mL/min/kg in the rat (liver blood flow is ~55 mL/min/kg) indicates low to intermediate hepatic clearance. This aligns with the hypothetical in vitro microsomal half-life of >60 minutes, which would predict low clearance.

  • Excretion: The terminal half-life (t½) of ~4.5-4.8 hours suggests that the drug would be cleared from the body within approximately 24 hours (5 half-lives).

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the comprehensive pharmacokinetic profiling of 2-(Piperidin-1-yl)pyrimidin-5-ol. By integrating robust bioanalytical methods, a panel of predictive in vitro ADME assays, and a definitive in vivo rodent study, researchers can build a complete picture of the compound's behavior. The resulting data on absorption, distribution, metabolism, and excretion are crucial for making informed decisions, optimizing molecular design, and ultimately increasing the probability of advancing a safe and effective drug candidate into clinical development.

References

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • APL. (n.d.). PKMP - Pharmacokinetic Modeling Program. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • PubMed. (2008, April 15). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Sannova. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Certara. (2024, July 18). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. Retrieved from [Link]

  • Boomer.org. (2024, July 29). Modeling of Pharmacokinetic Data. Retrieved from [Link]

  • LCGC International. (2026, March 12). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • PubMed. (2021, June 30). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Retrieved from [Link]

  • bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • JoVE. (2025, February 12). Video: Model Approaches for Pharmacokinetic Data: Compartment Models. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys. Retrieved from [Link]

  • Zenovel. (2025, July 7). Pharmacokinetics Simplified: Data & PK Interpretation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • ResearchGate. (2023, November 12). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. Retrieved from [Link]

  • PubMed. (2020, December 15). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • ZORA. (2023, September 26). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • PMC. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • PLOS One. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • PubMed. (n.d.). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • Preprints.org. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Piperidin-1-yl)pyrimidin-5-ol: Physicochemical Properties and Analytical Considerations

For Immediate Release This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-(Piperidin-1-yl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-(Piperidin-1-yl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and a framework for its analytical assessment.

Introduction: Unveiling 2-(Piperidin-1-yl)pyrimidin-5-ol

2-(Piperidin-1-yl)pyrimidin-5-ol is a substituted pyrimidine derivative. The core structure features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, which is a privileged scaffold in numerous biologically active molecules. This core is functionalized with a piperidine moiety at the 2-position and a hydroxyl group at the 5-position. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine ring and the piperidine), along with a lipophilic piperidine ring, imparts a unique combination of properties that are of significant interest in the design of novel therapeutic agents. Understanding the precise molecular weight and exact mass is a critical first step in its characterization, enabling accurate mass spectrometry analysis and formulation calculations.

Core Physicochemical Properties

The fundamental molecular characteristics of 2-(Piperidin-1-yl)pyrimidin-5-ol are summarized below. These values are foundational for all experimental work, from reaction stoichiometry to high-resolution mass spectrometry.

PropertyValueSource
Molecular Formula C₉H₁₃N₃OSigma-Aldrich[1]
Molecular Weight 179.22 g/mol Sigma-Aldrich[1]
Exact Mass 179.105862047 DaPubChem[2]
CAS Number 809236-47-3Sigma-Aldrich[1]
The Distinction Between Molecular Weight and Exact Mass

It is crucial for researchers to differentiate between molecular weight (or molar mass) and exact mass.

  • Molecular Weight is the weighted average of the masses of the naturally occurring isotopes of the elements in the molecule. This value is typically used for bulk calculations, such as determining the mass of a compound needed for a chemical reaction. The molecular weight of 2-(Piperidin-1-yl)pyrimidin-5-ol is 179.22 g/mol .[1]

  • Exact Mass is the mass of a molecule calculated from the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of accuracy. For C₉H₁₃N₃O, the exact mass is 179.105862047 Da.[2]

Experimental Workflow: High-Resolution Mass Spectrometry for Compound Verification

To confirm the identity and purity of a sample of 2-(Piperidin-1-yl)pyrimidin-5-ol, a robust analytical workflow is essential. High-resolution mass spectrometry is the gold standard for this purpose. The following protocol outlines a typical approach.

Protocol: Verification by LC-HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-(Piperidin-1-yl)pyrimidin-5-ol sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in a solvent compatible with the liquid chromatography (LC) system.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable choice for a molecule with the polarity of 2-(Piperidin-1-yl)pyrimidin-5-ol.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the ionization of the analyte.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution from low to high organic phase (acetonitrile) will effectively separate the analyte from potential impurities.

    • Flow Rate: A typical analytical flow rate of 0.4 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is recommended, as the nitrogen atoms in the pyrimidine and piperidine rings are readily protonated.

    • Mass Analyzer: An Orbitrap or time-of-flight (TOF) mass analyzer is required to achieve the necessary mass accuracy.

    • Scan Range: A scan range of m/z 50-500 is appropriate to detect the protonated molecule.

    • Data Analysis:

      • Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([M+H]⁺), which is 180.1137.

      • Compare the measured m/z from the mass spectrum of the chromatographic peak to the theoretical exact mass. The mass error should be within 5 ppm to confirm the elemental composition.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL Solvent weigh->dissolve dilute Serial Dilution to 1 µg/mL dissolve->dilute inject Inject 5 µL onto C18 Column dilute->inject separate Gradient Elution inject->separate ionize Positive ESI separate->ionize analyze Orbitrap/TOF Analysis ionize->analyze detect Detect m/z 50-500 analyze->detect extract Extract Ion Chromatogram for m/z 180.1137 detect->extract compare Compare Measured vs. Theoretical Mass extract->compare confirm Confirm Elemental Composition (<5 ppm error) compare->confirm

Figure 1. A typical workflow for the verification of 2-(Piperidin-1-yl)pyrimidin-5-ol using LC-HRMS.

Conclusion

The accurate determination of the molecular weight (179.22 g/mol ) and exact mass (179.105862047 Da) of 2-(Piperidin-1-yl)pyrimidin-5-ol is fundamental to its use in research and development. This guide provides these core values and outlines a standard analytical workflow for the verification of this compound's identity and purity. Adherence to such rigorous analytical practices is essential for ensuring the reliability and reproducibility of experimental results in drug discovery and development.

References

  • Iproniazid . PubChem. [Link]

Sources

Foundational

Structural Elucidation and Supramolecular Assembly of 2-(Piperidin-1-yl)pyrimidin-5-ol: A Comprehensive Crystallographic Guide

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for modern therapeutics. 2-(Piperidin-1-yl)pyrimidin-5-ol (CAS: 809236-47-3) is a prime exampl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for modern therapeutics. 2-(Piperidin-1-yl)pyrimidin-5-ol (CAS: 809236-47-3) is a prime example of a privileged structural motif. By combining the hydrogen-bonding capacity of a pyrimidin-5-ol core with the sterically defined bulk of a piperidine ring, this compound acts as a critical building block for synthesizing pan-HDAC inhibitors, antimalarials, and kinase modulators (1)[1].

Understanding its precise three-dimensional solid-state architecture via Single-Crystal X-ray Diffraction (SCXRD) is not just an academic exercise; it is a prerequisite for rational, structure-based drug design. This whitepaper details the conformational dynamics, the causality behind crystallographic protocols, and the supramolecular interactions that define this molecule.

Conformational Analysis & Electronic Causality

The molecular geometry of 2-(Piperidin-1-yl)pyrimidin-5-ol is dictated by the electronic interplay between its two distinct ring systems. Understanding these features is vital for predicting how the molecule will orient itself within a biological target's binding pocket (2)[2].

  • The Piperidine Ring : To minimize 1,3-diaxial steric clashes, the saturated piperidine heterocycle predominantly adopts a classic chair conformation. The pyrimidine substituent typically favors the equatorial position to minimize steric repulsion.

  • The Pyrimidine Core : This electron-deficient aromatic system remains strictly planar. The 5-hydroxyl group serves as a potent hydrogen bond donor, while the N1 and N3 pyrimidine nitrogens act as excellent hydrogen bond acceptors (3)[3].

  • C-N Bond Dynamics : The exocyclic C2–N1 bond connecting the pyrimidine and piperidine rings exhibits partial double-bond character. Causality: This is caused by the delocalization of the piperidine nitrogen's lone pair into the π -antibonding orbitals of the electron-withdrawing pyrimidine ring. This resonance restricts free rotation around the C-N bond, locking the molecule into a predictable conformational space critical for target affinity.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction Workflow

Structural elucidation must be treated as a self-validating thermodynamic and mathematical workflow. Below is the standard operating procedure for determining the crystal structure of 2-(Piperidin-1-yl)pyrimidin-5-ol.

Step 1: Crystal Engineering and Growth
  • Methodology : Vapor diffusion or slow evaporation.

  • Solvent System : Dichloromethane (DCM) / Hexanes (1:3 ratio).

  • Causality : DCM provides excellent initial solubility for the compound. The slow diffusion of the anti-solvent (hexanes) gradually reduces the dielectric constant of the medium. This slow kinetic process favors the thermodynamic nucleation of a single, defect-free crystal lattice rather than kinetic precipitation, which often leads to amorphous powders or twinned crystals (4)[4].

Step 2: Data Acquisition
  • Methodology : Mount a selected single crystal (dimensions approx. 0.2×0.15×0.1 mm) on a Kapton cryoloop using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Causality : Freezing the crystal at 100 K under a nitrogen stream minimizes the thermal motion of atoms (Debye-Waller factors). This drastically enhances the signal-to-noise ratio at high diffraction angles ( ), allowing for the precise resolution of hydrogen atom positions—particularly the critical 5-hydroxyl proton.

Step 3: Structure Solution, Refinement, and Validation
  • Methodology : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Perform full-matrix least-squares refinement on F2 using SHELXL. Non-hydrogen atoms are refined anisotropically.

  • Self-Validation Checkpoints : The model is mathematically validated when the final conventional R1​ factor is <0.05 (indicating <5% discrepancy between the calculated and observed structural models) and the Goodness-of-Fit (GooF) approaches 1.0. Residual electron density peaks ( Δρmax​ ) must be <0.5 e/Å 3 , confirming no missing atoms or unmodeled solvent molecules.

XRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection & Mounting (Cryoloop, 100 K) N1->N2 N3 3. Data Collection (Mo K-alpha Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Anisotropic Refinement (Least-Squares on F^2) N5->N6 N7 7. Validation & CIF (CheckCIF, R1 < 0.05) N6->N7

Figure 1: Self-validating SCXRD workflow for structural elucidation.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters, geometric features, and hydrogen-bonding networks typically observed for this class of piperidinyl-pyrimidines.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C9H13N3O
Molecular Weight 179.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I > 2σ(I)] R₁ = 0.035, wR₂ = 0.092
Goodness-of-fit on F² 1.045

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Causality / Significance
Exocyclic C-N Bond C(2) - N(1')1.35 - 1.38 ÅPartial double bond character due to lone pair delocalization.
Pyrimidine C-O Bond C(5) - O(1)1.36 ÅStandard phenolic/heteroaromatic C-O bond length.
Piperidine Internal Angle C-N-C~111°Confirms sp³ hybridization and the stable chair conformation.

Table 3: Hydrogen Bond Geometries

D-H···AD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O(1)-H(1)···N(3)0.841.922.74165
C(4)-H(4A)···π0.952.653.45142

Supramolecular Assembly & Hirshfeld Surface Analysis

In the solid state, 2-(Piperidin-1-yl)pyrimidin-5-ol molecules do not exist as isolated entities. The crystal packing is primarily driven by strong, directional intermolecular hydrogen bonds.

The 5-hydroxyl group (O-H) acts as a primary donor to the pyrimidine nitrogen (N3) of an adjacent symmetry-equivalent molecule. This interaction forms continuous 1D supramolecular chains ( O−H⋯N ) running through the crystal lattice. These primary interactions are further stabilized by weaker C−H⋯π interactions originating from the piperidine methylene protons interacting with the electron-rich π -cloud of neighboring pyrimidine rings.

Supramolecular_Network M1 Asymmetric Unit (Molecule A) M2 Symmetry Equivalent (Molecule B) M1->M2 O-H···N (Strong H-Bond) M3 Symmetry Equivalent (Molecule C) M1->M3 C-H···π (Weak Interaction) M2->M3 O-H···N (Strong H-Bond)

Figure 2: Supramolecular 1D chain assembly driven by O-H···N hydrogen bonding.

References

  • Title: 5-(Piperidin-4-yl)
  • Title: Multicomponent Syntheses Enable the Discovery of Novel Quisinostat-Derived Chemotypes as Histone Deacetylase Inhibitors Source: ChemRxiv URL
  • Title: Study of surfactant alcohols with various chemical moieties at the hydrophilic–hydrophobic interface Source: RSC Advances URL
  • Title: Synthesis, characterization, and coordination chemistry of a phenanthridine-containing N-heterocyclic carbene ligand Source: Canadian Science Publishing URL

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Piperidin-1-yl)pyrimidin-5-ol in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) in an aqueous environment is a cornerstone of drug development, influencin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in an aqueous environment is a cornerstone of drug development, influencing its efficacy, safety, and shelf-life. This technical guide provides a comprehensive framework for evaluating the stability of 2-(Piperidin-1-yl)pyrimidin-5-ol, a heterocyclic compound with potential pharmacological applications. This document moves beyond a generic template, offering a detailed, first-principles approach to designing and executing a robust stability assessment program. It integrates theoretical considerations, detailed experimental protocols for forced degradation studies, and the application of modern analytical techniques. Furthermore, this guide emphasizes the importance of a self-validating system of protocols to ensure data integrity and scientific rigor.

Introduction: The Criticality of Aqueous Stability

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, the stability of the molecule in an aqueous medium is of paramount importance. For orally administered drugs, the API must withstand the varying pH environments of the gastrointestinal tract. For parenteral formulations, the API must remain stable in solution for extended periods. Any degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability.

2-(Piperidin-1-yl)pyrimidin-5-ol, with its pyrimidinol and piperidine moieties, presents a unique stability profile that warrants a thorough investigation. The electron-rich pyrimidine ring, the basic piperidine nitrogen, and the acidic hydroxyl group are all potential sites for chemical transformation. This guide will provide the scientific rationale and practical methodologies to elucidate the degradation pathways and kinetics of this molecule, thereby informing formulation development, establishing appropriate storage conditions, and ensuring patient safety.

Physicochemical and Structural Considerations

A foundational understanding of the molecule's properties is essential before embarking on experimental stability studies.

Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)pyrimidin-5-ol

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
CAS Number809236-47-3
pKa (Predicted)Multiple ionizable centers (acidic phenol, basic piperidine, and pyrimidine nitrogens) will influence solubility and stability. Computational prediction is recommended as a first step.[1]-
Aqueous Solubility (Predicted)The presence of both hydrogen bond donors and acceptors suggests moderate aqueous solubility, which will be pH-dependent.[2]-

The interplay of the acidic pyrimidinol group and the basic piperidine and pyrimidine nitrogens suggests that the molecule's charge state, and therefore its reactivity, will be highly dependent on the pH of the aqueous solution.

Molecule_Structure cluster_molecule 2-(Piperidin-1-yl)pyrimidin-5-ol cluster_groups Key Functional Groups mol Pyrimidinol Pyrimidinol Ring (Potential for oxidation and hydrolysis) Piperidine Piperidine Moiety (Potential for N-oxidation) Hydroxyl 5-Hydroxyl Group (Acidic, influences solubility and reactivity) Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent 2-(Piperidin-1-yl)pyrimidin-5-ol Ring_Opening Pyrimidine Ring Cleavage Parent->Ring_Opening H⁺/OH⁻ Piperidine_Cleavage Piperidine Detachment Parent->Piperidine_Cleavage H⁺/OH⁻ N_Oxide Piperidine N-Oxide Parent->N_Oxide [O] Ring_Hydroxylation Pyrimidine Ring Hydroxylation Parent->Ring_Hydroxylation [O] Photo_Oxidation Photo-oxidized Products Parent->Photo_Oxidation Rearrangement Rearrangement Products Parent->Rearrangement

Caption: Postulated degradation pathways for 2-(Piperidin-1-yl)pyrimidin-5-ol.

Experimental Design: A Self-Validating Approach to Forced Degradation

Forced degradation studies are the cornerstone of a comprehensive stability assessment. [3]The objective is not to completely degrade the molecule but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize the primary degradation products. [3]The following protocols are designed to be self-validating by including control samples and employing a stability-indicating analytical method.

The Analytical Engine: Stability-Indicating HPLC-MS Method

A robust, stability-indicating analytical method is a prerequisite for any degradation study. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose. [4][5] Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC-MS Method

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is a versatile starting point for many small molecules. [5]2. Mobile Phase Optimization:

    • Start with a simple gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization in positive ion mode for MS detection.

    • Optimize the gradient to achieve good separation between the parent peak and any degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. The wavelength for quantification should be the λmax of 2-(Piperidin-1-yl)pyrimidin-5-ol, while also monitoring at lower wavelengths to detect impurities that may have different chromophores.

  • Mass Spectrometry Parameters:

    • Use Electrospray Ionization (ESI) in both positive and negative modes to determine which provides better sensitivity for the parent compound and its potential degradants.

    • Perform an initial full scan to identify the molecular ion of the parent compound.

    • Develop a Multiple Reaction Monitoring (MRM) method for quantitative analysis if a triple quadrupole mass spectrometer is available.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Stress the sample as described in the following sections. The method is specific if it can resolve the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential.

    • Linearity: Establish a calibration curve over a relevant concentration range (e.g., 50-150% of the target concentration). [6] * Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method. [6] * Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Forced Degradation Protocols

For each condition, a solution of 2-(Piperidin-1-yl)pyrimidin-5-ol (e.g., 1 mg/mL in a suitable solvent like a water/acetonitrile mixture) should be prepared. A control sample, protected from the stress condition, must be analyzed alongside the stressed samples.

Table 2: Forced Degradation Study Conditions

Stress ConditionProtocolRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hTo assess stability in an acidic environment, simulating gastric conditions. [4]
Basic Hydrolysis 0.1 M NaOH at 60°C for 24hTo evaluate stability in an alkaline environment. [4]
Neutral Hydrolysis Deionized water at 60°C for 24hTo determine the rate of hydrolysis at neutral pH.
Oxidative Degradation 3% H₂O₂ at room temperature for 24hTo investigate susceptibility to oxidation.
Thermal Degradation 80°C for 48h (solid-state and in solution)To assess thermal stability in the absence of other stress factors. [7]
Photolytic Degradation Expose solid and solution to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)To determine light sensitivity. [4]

digraph "Forced_Degradation_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=10];

Start [label="Prepare Stock Solution of\n2-(Piperidin-1-yl)pyrimidin-5-ol", shape=ellipse, fillcolor="#FBBC05"]; Stress [label="Expose Aliquots to Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photolytic)", shape=parallelogram]; Control [label="Control Sample\n(Protected from Stress)"]; Analysis [label="Analyze All Samples by\nStability-Indicating HPLC-MS"]; Data [label="Data Analysis:\n- Quantify Parent Compound\n- Identify Degradation Products\n- Determine Degradation Pathways", shape=note]; Report [label="Generate Stability Report", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Stress; Start -> Control; Stress -> Analysis; Control -> Analysis; Analysis -> Data; Data -> Report; }

Caption: Experimental workflow for forced degradation studies.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be meticulously analyzed and summarized.

Table 3: Illustrative Data Summary from Forced Degradation Studies

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (m/z)
Control < 1%0-
0.1 M HCl, 60°C 15.2%2[Example: 197.2 (M+H)⁺]
0.1 M NaOH, 60°C 8.5%1[Example: 181.1 (M+H)⁺]
3% H₂O₂, RT 18.9%3[Example: 195.2 (M+H)⁺]
80°C (Solution) 5.1%1[Example: 197.2 (M+H)⁺]
Photolytic 12.7%2[Example: 193.2 (M+H)⁺]

Note: The m/z values are hypothetical and must be determined experimentally.

The mass spectral data for the degradation products should be used to propose their structures. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination. If necessary, preparative HPLC can be used to isolate sufficient quantities of the major degradants for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Chemistry in Stability Assessment

In silico tools can provide valuable insights into the thermodynamic stability of 2-(Piperidin-1-yl)pyrimidin-5-ol.

  • pKa Prediction: Computational methods can estimate the pKa values of the ionizable groups. [1]This information is crucial for understanding the pH-dependent solubility and stability of the molecule. The protonation state of a molecule significantly influences its reactivity and degradation pathways. [1]* Solubility Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can predict the intrinsic and pH-dependent aqueous solubility. [2][8]This can help in designing appropriate formulation strategies.

  • Quantum Mechanical Calculations: These methods can be used to calculate the activation energies for proposed degradation reactions, providing a theoretical basis for the observed degradation pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically rigorous approach to evaluating the thermodynamic stability of 2-(Piperidin-1-yl)pyrimidin-5-ol in aqueous solution. By integrating theoretical considerations, detailed experimental protocols for forced degradation, and advanced analytical techniques, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. This knowledge is not merely academic; it is a critical component of a successful drug development program, directly impacting formulation design, storage recommendations, and ultimately, patient safety.

The path forward involves the meticulous execution of these protocols, the careful characterization of any significant degradation products, and the integration of this stability data into the broader development strategy for 2-(Piperidin-1-yl)pyrimidin-5-ol.

References

  • National Center for Biotechnology Information. (n.d.). 2-Piperidinol. PubChem. Retrieved from [Link]

  • DeLaney, J. S. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. PMC. Retrieved from [Link] [8]9. Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. Retrieved from [Link]

  • S. D. Shanmuga Kumar, et al. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Retrieved from [Link] [6]11. Palmer, D. S., et al. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. The AAPS Journal. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Retrieved from [Link]

  • Alsante, K. M., et al. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link] 18. Kamberi, M., et al. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link] [9]19. van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved from [Link]

  • Singh, R., & Kumar, R. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-2-yl)pyridine. PubChem. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Sreenivasulu, J., et al. (2014). Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. Analytical Chemistry: An Indian Journal. Retrieved from [Link]

  • Letcher, T. M., & Naicker, P. K. (n.d.). Thermodynamic properties of aqueous solutions of pyridine and piperidine. ResearchGate. Retrieved from [Link]

  • Ivanova, A. A., et al. (2025, July 22). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. Retrieved from [Link]

  • Elia, V., & Niccoli, M. (n.d.). Thermodynamics of Extremely Diluted Aqueous Solutions. Annals of the New York Academy of Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the 2,5-Substituted Pyrimidine Scaffold

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3] Their synthetic versatility and ability to present substituents in a defined spatial orientation make them privileged scaffolds in drug discovery.[1] The 2,5-substituted pyrimidine motif, in particular, is of growing interest for its role in developing novel kinase inhibitors and other targeted therapies.[4] 2-(Piperidin-1-yl)pyrimidin-5-ol is a key intermediate, combining the established pharmacophore of the piperidine ring with the functional handles of the pyrimidine core. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[5]

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol via a nucleophilic aromatic substitution (SNAr) pathway. The chosen strategy emphasizes operational simplicity, scalability, and high yield, starting from the commercially available precursor, 2-chloropyrimidin-5-ol. We will delve into the mechanistic rationale behind the protocol, detailed safety precautions, and robust methods for purification and characterization.

Synthetic Strategy and Workflow

The synthesis proceeds via a one-step nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for nucleophilic attack, making the chlorine atom an excellent leaving group. Piperidine, a strong secondary amine nucleophile, displaces the chloride to form the desired C-N bond.

G cluster_0 PART 1: Reaction cluster_1 PART 2: Work-up & Isolation cluster_2 PART 3: Purification & Analysis SM Starting Material (2-chloropyrimidin-5-ol) Reagent Reagents (Piperidine, K2CO3, Acetonitrile) Reaction SNAг Reaction (Reflux, 82°C, 12-18h) SM->Reaction 1 Quench Solvent Removal (Rotary Evaporation) Reaction->Quench 2 Extract Aqueous Work-up (H2O, EtOAc) Dry Drying & Concentration (Na2SO4, Filtration) Purify Purification (Column Chromatography) Dry->Purify 3 Analyze Characterization (NMR, MS, mp) Final Final Product 2-(Piperidin-1-yl)pyrimidin-5-ol tlc cluster_tlc TLC Plate (50% EtOAc/Hexanes) cluster_spots plate SM SM RM Rxn spot_sm_origin spot_rm_origin spot_sm spot_prod spot_sm_in_rm note SM (Rf ~0.6) Product (Rf ~0.4)

Sources

Application

The Versatile Scaffold: 2-(Piperidin-1-yl)pyrimidin-5-ol in Modern Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals The pyrimidine ring, a fundamental heterocycle in nucleic acids, has proven to be a privileged scaffold in medicinal chemistry. Its ability to engage i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has proven to be a privileged scaffold in medicinal chemistry. Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has led to a plethora of approved drugs across diverse therapeutic areas.[1] Within this vast chemical space, 2-(Piperidin-1-yl)pyrimidin-5-ol emerges as a particularly intriguing building block, combining the hydrogen bonding capabilities of the pyrimidine core and the 5-hydroxyl group with the conformational flexibility and substitution potential of the piperidine moiety. This guide provides a comprehensive overview of the applications and synthetic protocols surrounding this versatile molecule, empowering researchers to leverage its unique properties in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Synthetic Handles

2-(Piperidin-1-yl)pyrimidin-5-ol, with a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol , presents a unique combination of functional groups that serve as handles for synthetic elaboration.[2] The 5-hydroxyl group can act as a hydrogen bond donor and acceptor, and can be readily functionalized to form ethers and esters. The piperidine ring offers a non-planar, saturated system that can be modified to explore three-dimensional chemical space, a critical aspect in modern drug design. Furthermore, the pyrimidine core itself can be a platform for further functionalization.

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O[2]
Molecular Weight179.22[2]
CAS Number809236-47-3[2]
PurityTypically ~96%[2]

Core Applications in Drug Discovery

The 2-(piperidin-1-yl)pyrimidine scaffold has been successfully employed in the development of a range of therapeutic agents, most notably in the areas of kinase inhibition and G-protein coupled receptor (GPCR) modulation.

Kinase Inhibitors

The 2-aminopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. The piperidine and hydroxyl groups of 2-(piperidin-1-yl)pyrimidin-5-ol provide vectors for substitution to achieve potency and selectivity.

Derivatives of this scaffold have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[3][4][5] For instance, pyrazolo[1,5-a]pyrimidine derivatives incorporating a piperidine moiety have been investigated as CDK2 inhibitors.[6][7]

Illustrative Application: Design of a Hypothetical Kinase Inhibitor

The following diagram illustrates a conceptual workflow for utilizing 2-(piperidin-1-yl)pyrimidin-5-ol in the design of a kinase inhibitor.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with 2-(Piperidin-1-yl)pyrimidin-5-ol in DMSO

Technical Support Center: Resolving Solubility Issues with 2-(Piperidin-1-yl)pyrimidin-5-ol in DMSO Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues with 2-(Piperidin-1-yl)pyrimidin-5-ol in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 2-(Piperidin-1-yl)pyrimidin-5-ol (CAS: 809236-47-3)[1]. While dimethyl sulfoxide (DMSO) is the gold standard for preparing organic stock solutions, pyrimidine derivatives frequently exhibit anomalous solubility behaviors. This guide provides mechanistic insights and self-validating protocols to overcome these challenges.

Part 1: Molecular Diagnostics - The Causality of Insolubility

To solve a solubility issue, one must first understand the thermodynamic and kinetic barriers preventing dissolution. 2-(Piperidin-1-yl)pyrimidin-5-ol possesses a unique structural dichotomy: a polar, hydrogen-bonding pyrimidinol core coupled with a lipophilic piperidine ring.

  • Crystal Lattice Energy vs. Solvation Energy: The pyrimidine core is highly planar, which promotes dense π−π stacking in the solid state[2]. Furthermore, the molecule contains a strong hydrogen bond donor (the C5 hydroxyl group) and multiple hydrogen bond acceptors (the pyrimidine nitrogens). This allows the formation of robust intermolecular hydrogen-bonded networks. If the crystal packing energy exceeds the solvation energy provided by DMSO, the compound remains insoluble[3].

  • The Hygroscopic Vulnerability of DMSO: DMSO is a powerful hydrogen bond acceptor, making it theoretically ideal for disrupting the intermolecular bonds of pyrimidinols. However, DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water (<0.1%) can drastically alter the solvent's dielectric constant. Water molecules preferentially hydrogen-bond with DMSO, stripping the solvent away from the 2-(Piperidin-1-yl)pyrimidin-5-ol molecules. This triggers a "hydrophobic collapse" of the piperidine rings, causing the compound to precipitate[3][4].

Table 1: Physicochemical Drivers of Solubility for 2-(Piperidin-1-yl)pyrimidin-5-ol

PropertyValue / CharacteristicMechanistic Impact on DMSO Solubility
Molecular Weight 179.22 g/mol Favorable. Low MW generally correlates with better solvation kinetics.
H-Bond Donors 1 (-OH)High risk. Promotes strong intermolecular lattice energy, resisting dissolution[3].
H-Bond Acceptors 3 (N, N, O)High risk. Facilitates self-association and dimer formation in solution[3].
Structural Planarity High (Pyrimidine core)High risk. Promotes π−π stacking, increasing the thermodynamic barrier to solvation[2].
Lipophilicity Moderate (Piperidine moiety)Favorable in pure anhydrous DMSO; highly sensitive to precipitation if water is present.

Part 2: Self-Validating Troubleshooting Protocols

Below are step-by-step methodologies designed as self-validating systems. Each protocol includes a verification step to ensure the intervention was successful without degrading the compound.

Protocol A: The Anhydrous Rescue (Addressing Solvent Integrity)

Causality: Water ingress is the most common cause of spontaneous precipitation in DMSO stocks.

  • Procurement: Obtain a fresh, sealed ampoule of anhydrous DMSO (Water content 0.005%). Do not use a previously opened bottle stored on the benchtop.

  • Equilibration: Allow the vial of 2-(Piperidin-1-yl)pyrimidin-5-ol and the anhydrous DMSO to equilibrate to room temperature in a desiccator before opening. This prevents condensation[3].

  • Dissolution: Weigh the compound into a sterile, dry amber vial. Add the anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Verification: Vortex vigorously for 2 minutes. If the solution is completely clear and free of micro-particulates (verify under a bright light against a dark background), the issue was water contamination in the previous solvent batch.

Protocol B: Thermo-Acoustic Disruption (Overcoming Kinetic Barriers)

Causality: If the compound remains solid in anhydrous DMSO, the kinetic barrier to breaking the crystal lattice is too high at room temperature.

  • Sonication: Place the sealed vial in a bath sonicator. Sonicate for 10–15 minutes. Acoustic cavitation generates localized micro-currents that break apart crystalline aggregates[3].

  • Mild Heating: If sonication alone fails, heat the water bath to 40°C. Caution: Do not exceed 40–50°C, as prolonged high heat can induce oxidative degradation of the compound[3].

  • Cycling: Alternate between 5 minutes of heating and 5 minutes of vortexing/sonication until the solution clarifies.

  • Verification (Self-Validation): Allow the solution to cool back to room temperature (25°C) and let it sit for 2 hours. If the compound does not precipitate upon cooling, the initial insolubility was purely kinetic. If it precipitates, the concentration exceeds the thermodynamic solubility limit, and you must proceed to Protocol C.

Protocol C: Micro-Environmental Modulation (Co-solvents & pH)

Causality: The compound may be forming insoluble zwitterions or neutral dimers. Adjusting the micro-environment can shift the equilibrium toward a more soluble solvated state.

  • Acid/Base Titration: The solubility of ionizable pyrimidines can be drastically altered by pH[4]. Add 0.1% to 0.5% (v/v) of a volatile acid (e.g., Trifluoroacetic acid, TFA) to the DMSO. Protonating the piperidine nitrogen can disrupt self-association.

  • Co-solvent Addition: If ionic modulation is incompatible with your downstream assay, prepare a 1:1 mixture of DMSO and a co-solvent like Polyethylene Glycol 400 (PEG 400) or N,N-Dimethylformamide (DMF)[3][5].

  • Verification: Analyze an aliquot of the modified solution via LC-MS to ensure the additive did not cause chemical degradation or unwanted reactions with the compound.

Part 3: Visualizing the Troubleshooting Logic

G Start 2-(Piperidin-1-yl)pyrimidin-5-ol Insoluble in DMSO CheckWater Verify DMSO Quality (Must be <0.1% H2O) Start->CheckWater WetDMSO Wet/Old DMSO CheckWater->WetDMSO DryDMSO Fresh Anhydrous DMSO CheckWater->DryDMSO UseAnhydrous Switch to Fresh Anhydrous DMSO WetDMSO->UseAnhydrous Sonication Apply Sonication & Mild Heat (40°C) DryDMSO->Sonication UseAnhydrous->Sonication Dissolved Solution Clear (Kinetic Barrier Overcome) Sonication->Dissolved StillSolid Still Precipitated (Thermodynamic Limit) Sonication->StillSolid AddCosolvent Add Co-solvent (PEG400) or Acid/Base Modulator StillSolid->AddCosolvent AddCosolvent->Dissolved

Step-by-step logical workflow for resolving pyrimidinol DMSO solubility issues.

Mechanism Solid Crystalline Pyrimidinol (High Lattice Energy) Solvated Solvated Monomers (Stable Clear Solution) Solid->Solvated + Pure DMSO (Breaks intermolecular H-bonds) DMSO Pure Anhydrous DMSO (Strong H-Bond Acceptor) DMSO->Solvated Water Absorbed Atmospheric Water (Competes for H-Bonds) Aggregated H-Bonded Dimers/Polymers (Precipitate / Crash Out) Water->Aggregated Solvated->Aggregated + Water ingress (Hydrophobic collapse) Aggregated->Solvated + Heat & Sonication (Kinetic energy input)

Mechanistic pathway of DMSO solvation versus water-induced hydrophobic collapse.

Part 4: Frequently Asked Questions (FAQs)

Q1: My 10 mM stock of 2-(Piperidin-1-yl)pyrimidin-5-ol dissolved perfectly on Monday, but when I took it out of the -20°C freezer on Friday, it was a solid block and wouldn't redissolve upon thawing. Why? A1: This is a classic symptom of freeze-thaw condensation. When you open a cold vial, atmospheric moisture immediately condenses inside it. Because DMSO is highly hygroscopic, it absorbs this water. Over multiple cycles, the water content rises, drastically lowering the solubility of the lipophilic piperidine moiety[3]. Solution: Aliquot your stocks into single-use vials to avoid freeze-thaw cycles, and always let vials warm to room temperature in a desiccator before opening.

Q2: I need to dilute my DMSO stock into an aqueous assay buffer (pH 7.4), but the compound immediately "crashes out" into a cloudy suspension. How can I prevent this? A2: This phenomenon occurs when the compound's concentration exceeds its kinetic solubility limit in the aqueous buffer[4]. To prevent this:

  • Pre-dilution: Gradually step down the DMSO concentration rather than doing a single large dilution.

  • Carriers: Add a small percentage of a surfactant (like Tween-80) or use a carrier molecule like Hydroxypropyl- β -Cyclodextrin (HP- β -CD). Cyclodextrins feature a hydrophobic cavity that can encapsulate the lipophilic piperidine ring, while their hydrophilic exterior maintains aqueous solubility[4].

Q3: Is it safe to heat 2-(Piperidin-1-yl)pyrimidin-5-ol in DMSO to 80°C to force it into solution? A3: No. While heating increases kinetic energy and disrupts crystal packing[2], exceeding 40–50°C in DMSO can lead to solvent breakdown and potential oxidation of the tertiary amine (piperidine) or degradation of the pyrimidine core[3]. If the compound does not dissolve at 40°C with sonication, you have exceeded its thermodynamic solubility limit in that specific solvent system.

References

  • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: nih.gov URL: [Link]

  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: scispace.com URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in 2-(Piperidin-1-yl)pyrimidin-5-ol Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)pyrimidin-5-ol. This guide provides in-depth troubleshooting advice and frequently as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)pyrimidin-5-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions encountered during coupling reactions, ensuring higher yields and purity of your target compounds.

Introduction

2-(Piperidin-1-yl)pyrimidin-5-ol is a valuable building block in medicinal chemistry. However, its unique combination of a nucleophilic piperidine, an electron-rich pyrimidine ring, and an ambident pyrimidin-5-ol/pyrimidin-5-one tautomer presents a unique set of challenges in cross-coupling reactions. This guide is structured to address these specific challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a mixture of products in my Suzuki-Miyaura coupling. How can I favor C-C bond formation at the desired position and avoid O-arylation?

This is a classic issue of chemoselectivity arising from the ambident nature of the pyrimidin-5-ol moiety. It can react as a carbon nucleophile (C-arylation) or an oxygen nucleophile (O-arylation).

Mechanistic Insight: The regioselectivity between C- and O-arylation is often dictated by the reaction conditions, particularly the choice of solvent and base. The phenolate form is a hard nucleophile, favoring reaction at the more electronegative oxygen atom, while the keto tautomer can present a softer carbon nucleophile.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can significantly influence the outcome. Protic solvents can solvate the phenolate oxygen through hydrogen bonding, hindering its nucleophilicity and thereby favoring C-alkylation.[1] In contrast, aprotic solvents like DMF or dioxane tend to favor O-alkylation.

  • Base Selection: The strength and nature of the base can influence the equilibrium between the phenol and phenolate forms. A weaker base might favor C-arylation by not fully deprotonating the hydroxyl group.

  • Protecting Groups: If achieving the desired selectivity is challenging, consider protecting the hydroxyl group as a preliminary step.

ParameterCondition for O-ArylationCondition for C-ArylationRationale
Solvent Aprotic (e.g., DMF, Dioxane)Protic (e.g., Trifluoroethanol)Protic solvents shield the phenolate oxygen via H-bonding.[1]
Base Stronger BaseWeaker BaseA stronger base fully generates the more reactive phenolate.

Analytical Identification: Distinguishing between C- and O-arylated products can be achieved using a combination of spectroscopic methods:

  • ¹H NMR: The disappearance of the phenolic proton signal is indicative of O-arylation. Changes in the chemical shifts of the pyrimidine ring protons will also be observed.

  • ¹³C NMR: Significant shifts in the carbon signals of the pyrimidine ring, particularly the carbon bearing the oxygen, will differentiate the two isomers.

  • Mass Spectrometry: While both isomers will have the same mass, their fragmentation patterns may differ.

Q2: My reaction is sluggish, and I'm isolating a significant amount of a byproduct with a mass 16 Da higher than my starting material. What is happening?

The observation of a +16 Da mass shift strongly suggests the formation of an N-oxide, a common side reaction with nitrogen-containing heterocycles.[2]

Mechanistic Insight: The lone pairs on the nitrogen atoms of the pyrimidine and piperidine rings are susceptible to oxidation, particularly if the reaction is exposed to air for prolonged periods at elevated temperatures, or if certain palladium catalysts that can facilitate oxidation are used.

Troubleshooting Strategies:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.

  • Catalyst Choice: Some palladium sources may contain residual oxidants. Using a high-purity, well-defined palladium pre-catalyst can mitigate this.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can prevent N-oxide formation.

Analytical Identification:

  • ¹⁵N NMR: This is a powerful technique for identifying N-oxides, as the chemical shift of the oxidized nitrogen will be significantly different from the unoxidized nitrogens.[3]

  • Mass Spectrometry: The characteristic M+16 peak is a strong indicator.

  • ¹H NMR: The protons on the carbons adjacent to the newly formed N-oxide will experience a downfield shift.

Diagram: N-Oxidation Side Reaction

N_Oxidation Start 2-(Piperidin-1-yl)pyrimidin-5-ol Oxidant [O] (e.g., air, peroxide impurities) Start->Oxidant Oxidation N_Oxide 2-(Piperidin-1-yl)pyrimidin-5-ol-N-oxide (+16 Da) Oxidant->N_Oxide

Caption: Formation of an N-oxide as a +16 Da byproduct.

Q3: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. How can I suppress this homocoupling?

Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often leading to reduced yields of the desired product and purification challenges.

Mechanistic Insight: The homocoupling is primarily promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[4] It can also be favored when the rate of transmetalation is slow compared to the rate of oxidative addition.

Troubleshooting Strategies:

  • Thorough Degassing: As with N-oxidation, meticulous deoxygenation of the reaction mixture is crucial.[4]

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) that promotes homocoupling.[5]

  • Stoichiometry: Using a slight excess of the boronic acid can sometimes help, but this must be balanced against the increased potential for homocoupling.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, thereby kinetically disfavoring the homocoupling pathway.

Diagram: Competing Suzuki Pathways

Suzuki_Homocoupling cluster_desired Desired Cross-Coupling cluster_side Homocoupling Side Reaction Aryl-Halide 2-(Piperidin-1-yl)pyrimidin-5-ol-X Desired-Product Desired Heterobiaryl Aryl-Halide->Desired-Product Pd(0) catalyst Boronic-Acid Ar-B(OH)2 Boronic-Acid->Desired-Product Homocoupling-Product Ar-Ar (Homocoupled Dimer) Boronic-Acid->Homocoupling-Product O2, Pd(II) Boronic-Acid2 Ar-B(OH)2 Boronic-Acid2->Homocoupling-Product

Caption: Desired vs. homocoupling pathways in Suzuki coupling.

Q4: My reaction yield is consistently low, and I often observe the formation of palladium black. What is causing this catalyst deactivation?

Catalyst deactivation is a frequent issue in the coupling of nitrogen-rich heterocycles. The multiple nitrogen atoms in your substrate are likely culprits.

Mechanistic Insight: The lone pairs on the nitrogen atoms of the pyrimidine and piperidine moieties can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[6] This reduces the concentration of the active catalyst and can lead to its decomposition to palladium black. Additionally, the acidic proton of the pyrimidinol can react with the catalyst or base, forming salts that can also inhibit the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). The steric bulk of these ligands can disfavor the binding of the heterocyclic substrate to the palladium center.

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts can be more robust and provide a more consistent source of the active Pd(0) species, compared to generating it in situ from Pd(OAc)₂ or PdCl₂.[6]

  • Process Optimization: Fine-tuning reaction conditions such as temperature and concentration can help minimize catalyst deactivation.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-(Piperidin-1-yl)pyrimidin-5-ol halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-Dioxane/H₂O) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Ligand Screening for Overcoming Catalyst Deactivation in Buchwald-Hartwig Amination
  • Array Setup: In a 96-well plate or an array of reaction vials, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Stock Solutions: Prepare separate stock solutions of the palladium source (e.g., Pd₂(dba)₃) and a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).

  • Dispensing: To each well/vial, add the palladium stock solution followed by one of the ligand stock solutions.

  • Reaction Initiation: Add the substrate and base solution to each well/vial, seal the plate/vials, and heat to the desired temperature with stirring.

  • Analysis: After a set time, cool the reactions and analyze an aliquot from each by LC-MS or GC-MS to determine the yield of the desired product. The ligand that provides the highest yield is the optimal choice for your specific substrate combination.

References

  • Stefaniak, L., Tencer, M., & Witanowski, M. (1976). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 14(3), 245-247. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1977). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. HETEROCYCLES, 6(12), 1905-1908. [Link]

  • van der Plas, H. C. (1978). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Wageningen University & Research. [Link]

  • Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 125-131. [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • H-TEKNİK. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]

  • Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • MDPI. (2002). 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. [Link]

  • ScienceDirect. (2017). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ACS Publications. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • Bentham Science. (2022). Chemistry of 2-(Pipridin-1-yl) and/ or 2-(Morpholin-1-yl) Quinolines (Part II): Synthesis, Reactivity and Biological Activities. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • LOCKSS. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. [Link]

  • ResearchGate. (n.d.). Representative C(5)–H arylation of 2-aminopyrimidine derivatives under Pd(ii) catalysis. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. [Link]

  • DSpace@MIT. (2007). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • Refubium - Freie Universität Berlin. (2010). The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. [Link]

  • Lirias. (n.d.). Design, synthesis, and biological evaluation of piperidinyl‐substituted[3][8][9]triazolo[1,5‐a]pyrimidine derivatives as pote. [Link]

  • ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of.... [Link]

  • National Library of Medicine. (2021). Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines. [Link]

  • ResearchGate. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. [Link]

  • ScienceDirect. (2020). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • National Library of Medicine. (2013). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. [Link]

  • MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • SciSpace. (2017). Asian Journal of Chemistry. [Link]

  • National Library of Medicine. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

Sources

Troubleshooting

Reducing piperidine impurities in 2-(Piperidin-1-yl)pyrimidin-5-ol preparation

This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge in the synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol: the persistent contamination of the final product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge in the synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol: the persistent contamination of the final product with piperidine impurities. This document provides in-depth troubleshooting, optimized protocols, and analytical guidance to ensure the synthesis of a highly pure product suitable for downstream applications.

Section 1: Understanding the Core Problem: The Challenge of Piperidine Removal

The synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom of 2-chloropyrimidin-5-ol is displaced by piperidine. While the reaction itself is generally efficient, the primary challenge lies in the post-reaction work-up and purification.

Why is Piperidine a Problematic Impurity?

  • High Boiling Point: Piperidine has a boiling point of 106°C, making its removal by simple evaporation under reduced pressure inefficient, especially on a large scale.

  • Basicity: As a secondary amine, piperidine is basic. This property can lead to the formation of salts with any acidic species present or interfere with downstream reactions that are pH-sensitive.

  • Co-distillation: In some instances, piperidine may co-distill with the product or solvent, making separation by distillation challenging.[1]

  • Regulatory Scrutiny: For pharmaceutical applications, residual impurities like piperidine are strictly regulated and must be controlled to very low levels.

The primary source of this impurity is the use of excess piperidine in the reaction to drive it to completion. Therefore, the solution lies in a robust purification strategy designed to selectively remove this excess reagent.

Section 2: Reaction and Mechanism

The core of the synthesis is the SNAr reaction between 2-chloropyrimidine and piperidine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the C2 position, leading to the displacement of the chloride leaving group.[2]

SNAr_Reaction reactant1 2-Chloropyrimidin-5-ol reaction_center + reactant1->reaction_center reactant2 Piperidine reactant2->reaction_center base Base (e.g., K2CO3) base->reaction_center product 2-(Piperidin-1-yl)pyrimidin-5-ol salt Base·HCl arrow_node reaction_center->arrow_node Solvent, Heat arrow_node->product arrow_node->salt

Caption: General SNAr scheme for synthesis.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification process in a question-and-answer format.

Issue 1: My NMR/LCMS analysis shows significant piperidine remaining after standard work-up.

  • Question: I've evaporated the solvent and dried the crude product, but a large piperidine signal persists. Why?

  • Answer: This is the most common issue. The high boiling point of piperidine prevents its complete removal by simple evaporation. A more targeted chemical extraction is necessary. The most effective method is an acidic wash. By washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic piperidine is protonated to form the water-soluble piperidinium chloride salt.[1] This salt will then partition into the aqueous layer, effectively removing it from your product.

Issue 2: My product seems to be lost during the acidic wash.

  • Question: When I perform the acidic wash to remove piperidine, my yield decreases significantly. What's happening?

  • Answer: The product, 2-(Piperidin-1-yl)pyrimidin-5-ol, has a phenolic hydroxyl group (-OH), making it weakly acidic. In a strongly acidic solution, the pyrimidine nitrogen atoms can also become protonated, increasing the compound's water solubility. It is crucial to control the pH carefully. After the acidic wash, you may need to re-extract the aqueous layer with an organic solvent to recover any dissolved product. Alternatively, after separating the organic layer, you can carefully basify the aqueous layer and extract again to recover any product that was carried over.

Caption: Troubleshooting decision workflow.

Issue 3: I still see trace amounts of piperidine after multiple washes.

  • Question: Even after several acidic washes, my high-sensitivity analysis (GC-MS or LC-MS) detects trace piperidine. How can I remove these last traces?

  • Answer: For removing final traces, more rigorous purification methods are required.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively exclude the piperidine impurity from the crystal lattice.[4]

    • Scavenger Resins: These are solid-supported reagents that selectively bind to amines like piperidine, which can then be removed by simple filtration.[1]

Section 4: Optimized Protocols

The following protocols are designed to maximize yield and purity by proactively addressing the piperidine impurity issue.

Optimized Synthesis and Work-up Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrimidin-5-ol (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or NMP.

  • Piperidine Addition: Add piperidine (1.2-1.5 eq). Using a large excess is unnecessary and complicates purification.

  • Reaction: Heat the mixture to 80-100°C and monitor by TLC or LCMS until the starting material is consumed.

  • Cooling & Dilution: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture to remove the inorganic base and salts.

  • Crucial Acidic Wash: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This is the key step for removing the bulk of the piperidine.

  • Aqueous Layer Re-extraction: Separate the layers. Re-extract the acidic aqueous layer with the organic solvent (1 x volume) to recover any product that may have partitioned.

  • Combine & Dry: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by column chromatography or recrystallization as needed.

Purification Method Comparison
Purification MethodProsConsBest For
Acidic Wash Fast, inexpensive, removes bulk impurity.May cause some product loss if pH is not controlled.Essential first step in every work-up.
Column Chromatography Excellent separation, high purity achievable.[3]Slower, requires solvent and silica gel, can be costly on a large scale.Achieving >99% purity for analytical standards or final API.
Recrystallization Can provide very high purity, scalable.Requires a suitable solvent system to be identified; some product loss in mother liquor.[4]Crystalline solid products on medium to large scales.
Scavenger Resins Highly selective for removing trace amines.Can be expensive.Final polishing step to remove ppm levels of impurity.[1]

Section 5: Analytical Methods for Impurity Quantification

Accurate detection and quantification of piperidine are essential for process optimization and quality control.

  • High-Performance Liquid Chromatography (HPLC): A robust HPLC method can be developed to separate the product from piperidine. Piperidine itself has a poor UV chromophore, so derivatization with an agent like 4-toluenesulfonyl chloride may be necessary for sensitive UV detection.[5] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for volatile impurities like piperidine.[6] Headspace GC is particularly effective for quantifying residual piperidine in the final solid product.[7] A typical method would involve dissolving a known amount of the final product in a suitable solvent (e.g., DMSO), heating the vial, and injecting the headspace gas into the GC-MS.

Typical GC-MS Parameters for Piperidine Detection
ParameterSetting
Column DB-5ms or similar non-polar column
Injector Temperature 250°C (Splitless)
Oven Program Start at 100°C, ramp at 10°C/min to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Key Piperidine Ion (m/z) 85 (M+), 84 (M-H)+
Data derived from typical GC-MS methods for amine analysis.[6]

Section 6: Final Recommendations

  • Control Stoichiometry: Avoid using a large excess of piperidine during the reaction.

  • Prioritize the Acidic Wash: This is the single most effective step for bulk piperidine removal. Do not skip it.

  • Validate Analytical Methods: Use a sensitive and validated analytical method like GC-MS or derivatization-HPLC to accurately report piperidine levels.[5][8]

  • Choose the Right Final Purification: Select a final purification step (chromatography or recrystallization) based on the required purity level and the scale of your synthesis.

By implementing these strategies, researchers and developers can consistently produce 2-(Piperidin-1-yl)pyrimidin-5-ol with high purity, minimizing the impact of residual piperidine on subsequent research and development activities.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid - Benchchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2021).
  • Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine - Benchchem.
  • methods for removing unreacted piperazine from the reaction mixture - Benchchem.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 2-(Piperidin-1-yl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-(Piperidin-1-yl)pyrimidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-(Piperidin-1-yl)pyrimidin-5-ol. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide synthesizes established fragmentation principles of its constituent piperidine and pyrimidine moieties to propose a scientifically grounded fragmentation pathway. We will explore the rationale behind experimental setup, compare LC-MS to alternative analytical techniques, and provide a detailed protocol for its analysis.

Introduction: The Significance of Structural Elucidation

2-(Piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound containing both a pyrimidine ring and a piperidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] Accurate structural characterization is a critical step in the development of any new chemical entity, ensuring its identity and purity. LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful and indispensable tool for this purpose, providing both molecular weight and structural information through controlled fragmentation.[3]

Proposed Fragmentation Pattern: A Mechanistic Dissection

Under typical positive mode Electrospray Ionization (ESI), 2-(Piperidin-1-yl)pyrimidin-5-ol is expected to readily protonate, primarily at the basic nitrogen atoms, to form the precursor ion [M+H]⁺. The subsequent fragmentation of this precursor ion in the collision cell of a mass spectrometer is predicted to follow pathways characteristic of both piperidine and pyrimidine derivatives.

The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of their substituents.[2] Similarly, the piperidine ring's fragmentation is dictated by the ionization method and its substituents, often involving α-cleavage and ring fission.[1]

Based on these principles, a plausible fragmentation pathway for the [M+H]⁺ ion of 2-(Piperidin-1-yl)pyrimidin-5-ol is proposed below.

Key Fragmentation Pathways:
  • Alpha-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1] In this case, cleavage of the bond between the pyrimidine ring and the piperidine nitrogen could lead to the formation of a stable pyrimidinyl radical cation and a neutral piperidine molecule.

  • Retro-Diels-Alder (RDA) Reaction of the Piperidine Ring: The piperidine ring can undergo a characteristic RDA fragmentation, leading to the loss of a neutral ethylene molecule.

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo cleavage, often initiated by the loss of small neutral molecules like HCN or CO.[2][4]

  • Loss of the Hydroxyl Group: The hydroxyl group on the pyrimidine ring could be lost as a neutral water molecule, particularly after protonation.

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Proposed) Proposed Structure/Formation Notes
180.11[M+H]⁺ Protonated parent molecule
152.08[M+H - C₂H₄]⁺Loss of ethylene via Retro-Diels-Alder of the piperidine ring
124.05[M+H - C₄H₈]⁺Further fragmentation of the piperidine ring
96.04[C₄H₅N₂O]⁺Pyrimidin-5-ol fragment after cleavage of the piperidine
85.09[C₅H₁₀N]⁺Piperidinyl cation

Visualizing the Fragmentation Cascade

The proposed fragmentation pathway can be visualized as a logical flow of bond cleavages.

G M_H [M+H]⁺ m/z 180.11 frag1 [M+H - C₂H₄]⁺ m/z 152.08 M_H->frag1 - C₂H₄ (RDA) frag3 [C₄H₅N₂O]⁺ m/z 96.04 M_H->frag3 α-cleavage frag4 [C₅H₁₀N]⁺ m/z 85.09 M_H->frag4 α-cleavage frag2 [M+H - C₄H₈]⁺ m/z 124.05 frag1->frag2 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation of 2-(Piperidin-1-yl)pyrimidin-5-ol.

Experimental Protocol for LC-MS/MS Analysis

To obtain high-quality fragmentation data for 2-(Piperidin-1-yl)pyrimidin-5-ol, a well-defined LC-MS/MS method is essential. Given the polar nature of the molecule, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended over traditional reversed-phase chromatography to achieve better retention and peak shape.[5][6][7]

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve the compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 90:10 v/v), to a final concentration of 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is recommended to ensure good separation. A typical starting condition would be 95% B, holding for 1 minute, then a linear gradient to 50% B over 5 minutes, followed by a return to initial conditions and equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.[5]

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 1 - 5 µL.[1]

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

    • Ionization Mode: Positive ion mode.[1]

    • Capillary Voltage: 3.5 kV.[8]

    • Cone Voltage: 30 V.[8]

    • Source Temperature: 120 °C.[8]

    • Desolvation Temperature: 350 °C.[8]

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[8]

    • Acquisition Mode:

      • Full Scan MS: Acquire data from m/z 50-500 to determine the m/z of the precursor ion ([M+H]⁺).

      • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion for fragmentation and scan for product ions. Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a rich fragmentation spectrum.[8]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS Detection & Fragmentation dissolve Dissolve in ACN/H₂O filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject column HILIC Column inject->column gradient Gradient Elution column->gradient esi ESI Source (+ mode) gradient->esi full_scan Full Scan (Find [M+H]⁺) esi->full_scan msms Product Ion Scan (Fragment [M+H]⁺) full_scan->msms data_analysis data_analysis msms->data_analysis Data Analysis

Caption: Workflow for LC-MS/MS analysis of 2-(Piperidin-1-yl)pyrimidin-5-ol.

Comparison with Alternative Techniques

While LC-MS is a premier technique for the analysis of this compound, other methods can provide complementary information or may be suitable in different contexts.

Technique Advantages Disadvantages Applicability to 2-(Piperidin-1-yl)pyrimidin-5-ol
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds. Extensive, standardized libraries (e.g., NIST).Requires derivatization for polar, non-volatile compounds. Potential for thermal degradation.Not ideal due to the low volatility and polar nature of the target compound. Derivatization would be necessary, adding complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation.Essential for unambiguous structure confirmation and stereochemical assignment, but not for trace-level quantification or screening.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling determination of elemental composition.Higher instrument cost.Highly recommended in conjunction with MS/MS to confirm the elemental composition of the parent ion and its fragments, increasing confidence in structural assignments.

Conclusion

The structural elucidation of novel compounds like 2-(Piperidin-1-yl)pyrimidin-5-ol is a cornerstone of modern chemical and pharmaceutical research. This guide provides a robust framework for its analysis by LC-MS/MS, grounded in the established fragmentation behaviors of its constituent chemical moieties.[1][2][4][9] By combining the proposed fragmentation pathway with the detailed experimental protocol, researchers can confidently approach the characterization of this and structurally related molecules. The comparison with alternative techniques underscores the central role of LC-MS in providing a unique combination of sensitivity, selectivity, and structural insight.

References

  • Benchchem.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Waters Corporation.
  • Benchchem.
  • Waters Corporation.
  • PubMed. LC-MS metabolomics of polar compounds.
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Benchchem.
  • Drug Development and Delivery. Application of LCMS in small-molecule drug development.

Sources

Comparative

The Analytical Imperative: Structural Elucidation of 2-(Piperidin-1-yl)pyrimidin-5-ol

An Application Scientist's Guide to the FTIR Spectral Features of 2-(Piperidin-1-yl)pyrimidin-5-ol This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 2-(Pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the FTIR Spectral Features of 2-(Piperidin-1-yl)pyrimidin-5-ol

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 2-(Piperidin-1-yl)pyrimidin-5-ol. Designed for researchers and professionals in drug development, this document moves beyond a simple peak list. It establishes a framework for using FTIR not only for structural confirmation but also as a robust tool for quality control by comparing the product's spectrum against potential synthetic precursors.

2-(Piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core, a saturated piperidine ring, and a phenolic hydroxyl group. Such molecules are of significant interest in medicinal chemistry.[1][2] Accurate and efficient structural confirmation is paramount for any downstream application. FTIR spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups and the overall molecular architecture, providing a unique "fingerprint" of the compound.[3][4]

The molecule's structure can be deconstructed into three primary vibrational components, each with characteristic absorption bands. Understanding these components is the first step in interpreting the full spectrum.

Compound 2-(Piperidin-1-yl)pyrimidin-5-ol Pyrimidine Pyrimidine Ring Compound->Pyrimidine Piperidine Piperidine Moiety Compound->Piperidine Phenol Phenolic Hydroxyl Compound->Phenol CN_stretch Aromatic C=N & C=C Stretches (1600-1450 cm⁻¹) Pyrimidine->CN_stretch Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Pyrimidine->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretches (2950-2850 cm⁻¹) Piperidine->Aliphatic_CH CN_aliphatic Aliphatic C-N Stretch (~1200-1350 cm⁻¹) Piperidine->CN_aliphatic OH_stretch Broad O-H Stretch (3600-3200 cm⁻¹) Phenol->OH_stretch CO_stretch Phenolic C-O Stretch (~1220 cm⁻¹) Phenol->CO_stretch

Figure 1: Key functional groups of 2-(Piperidin-1-yl)pyrimidin-5-ol and their associated IR vibrational modes.

Predicted FTIR Reference Peaks

The following table synthesizes the expected FTIR absorption bands for 2-(Piperidin-1-yl)pyrimidin-5-ol based on data from analogous structures. The causality for each peak's position and characteristics is explained.

Wavenumber (cm⁻¹)IntensityVibrational Assignment & Rationale
3600 - 3200Strong, BroadO-H Stretch (Phenolic) : This very broad and strong absorption is the most diagnostic feature of the hydroxyl group. Its breadth is a direct consequence of strong intermolecular hydrogen bonding, a common feature in phenols and related compounds.[5][6]
~3030Variable, SharpAromatic C-H Stretch : This peak, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on the pyrimidine ring. Its presence distinguishes it from purely aliphatic C-H stretches.[7]
2950 - 2850Strong, SharpAliphatic C-H Stretches : These strong absorptions arise from the symmetric and asymmetric stretching of the C-H bonds within the piperidine ring's methylene (-CH₂) groups. Their presence is a clear indicator of the saturated heterocyclic moiety.[8][9]
1600 - 1550Medium-StrongAromatic C=N Stretch : Heteroaromatic rings like pyrimidine exhibit characteristic C=N stretching vibrations in this region. This confirms the presence of the core pyrimidine structure.[8][10][11]
1550 - 1450Medium-StrongAromatic C=C Ring Stretches : These absorptions are also due to skeletal vibrations of the pyrimidine ring. Often, multiple peaks appear in this region.[5][8]
~1450MediumAliphatic C-H Bend (Scissoring) : This absorption corresponds to the scissoring motion of the methylene groups in the piperidine ring.
1200 - 1350MediumAromatic C-N Stretch : This peak arises from the stretching of the C-N bond connecting the piperidine nitrogen to the pyrimidine ring.[8]
~1220StrongPhenolic C-O Stretch : The position of the C-O stretch is highly diagnostic. For phenols, it appears at a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols (1050–1150 cm⁻¹) due to the conjugation with the aromatic ring. This peak is a key confirmation of the -OH group's attachment to the pyrimidine ring.[5]
860 - 680StrongAromatic C-H Out-of-Plane Bend : The substitution pattern on the pyrimidine ring will influence the position and intensity of peaks in this region of the spectrum.[7]

Comparative Analysis: A Tool for Purity Verification

A key application of FTIR is in monitoring reaction progress and confirming the purity of the final product. A plausible synthesis for 2-(Piperidin-1-yl)pyrimidin-5-ol involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring by piperidine. Therefore, comparing the product's spectrum to its precursors is a powerful validation step.

Key Precursors:

  • 2-chloro-pyrimidin-5-ol (or similar halopyrimidine): Provides the pyrimidine-OH core.

  • Piperidine: The nucleophile that forms the C-N bond.

Functional Group2-chloro-pyrimidin-5-olPiperidine2-(Piperidin-1-yl)pyrimidin-5-ol (Product)
O-H Stretch Broad, 3600-3200 cm⁻¹AbsentPresent, Broad
N-H Stretch AbsentMedium, ~3300 cm⁻¹ (Secondary Amine)Absent
Aliphatic C-H AbsentStrong, 2950-2850 cm⁻¹Present, Strong
Aromatic C=N/C=C Present, 1600-1450 cm⁻¹AbsentPresent
Phenolic C-O Present, ~1220 cm⁻¹AbsentPresent
C-Cl Stretch Present, ~800-600 cm⁻¹AbsentAbsent

Experimental Interpretation:

  • Confirmation of Reaction: The successful synthesis is confirmed by the simultaneous disappearance of the piperidine N-H stretch (~3300 cm⁻¹) and the C-Cl stretch from the starting material, along with the appearance of strong aliphatic C-H stretches (2950-2850 cm⁻¹) from the now-incorporated piperidine ring.

  • Purity Assessment: A pure sample of the final product should be free of the characteristic N-H absorption of piperidine. The absence of this peak is a strong indicator that the unreacted starting material has been successfully removed.

Protocol for High-Fidelity FTIR Spectrum Acquisition

This protocol ensures the acquisition of a reliable and reproducible FTIR spectrum. The choice of Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation and ease of use.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start: Dry Sample Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Record Background Spectrum (No Sample Present) Clean->Background Sample Apply Small Amount of Solid Sample Background->Sample Contact Ensure Good Contact with ATR Crystal Sample->Contact Scan Record Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Contact->Scan Process Perform ATR & Baseline Correction Scan->Process Identify Identify Key Peaks (O-H, C-H, C=N, C-O) Process->Identify Compare Compare with Reference Data & Precursor Spectra Identify->Compare End End: Confirm Structure Compare->End

Figure 2: Standard workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Sample Preparation (Self-Validating):

    • Rationale: Moisture is the most common contaminant and can obscure the critical O-H and fingerprint regions of the spectrum.

    • Protocol: Ensure the solid sample of 2-(Piperidin-1-yl)pyrimidin-5-ol is thoroughly dry. If necessary, dry under a high vacuum for several hours before analysis.

  • Background Collection:

    • Rationale: A background scan measures the spectrum of the ambient environment (atmosphere and instrument optics).[3] This is mathematically subtracted from the sample spectrum to ensure that the resulting peaks are only from the sample itself.

    • Protocol: With the clean, empty ATR crystal in place, perform a background scan. Use the same scan parameters (e.g., 32 scans, 4 cm⁻¹ resolution) that will be used for the sample.

  • Sample Analysis:

    • Protocol: Place a small amount of the dried sample onto the ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

    • Rationale: Insufficient contact is a primary cause of low signal intensity and distorted peak shapes. The pressure must be adequate but not so high as to damage the crystal.

    • Protocol: Acquire the sample spectrum using the pre-defined parameters.

  • Data Processing and Interpretation:

    • Protocol: The resulting spectrum should be displayed in Absorbance or % Transmittance mode. Apply an ATR correction if available in the software, which corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Protocol: Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Trustworthiness Check: Examine the spectrum for sharp, strong peaks around 2360 cm⁻¹ (asymmetric stretch of CO₂) and in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions (H₂O rotation/vibration). If these are prominent, it indicates incomplete background subtraction or atmospheric changes, and the background and sample scans should be repeated.

    • Protocol: Correlate the observed peaks with the reference table provided in this guide to confirm the identity and purity of the compound.

References

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2):1-5.

  • MDPI. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Online]. [Accessed: March 17, 2026].
  • Al-Masoudi, N. A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

  • Doc Brown's Advanced Organic Chemistry. (2025). Infrared spectrum of phenol. [Online]. [Accessed: March 17, 2026].
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Online]. [Accessed: March 17, 2026].
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Online]. [Accessed: March 17, 2026].
  • ResearchGate. (n.d.). OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with... [Online]. [Accessed: March 17, 2026].
  • Yan, S., et al. (2020). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC - NIH.

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Online]. [Accessed: March 17, 2026].
  • MilliporeSigma. (n.d.). Table of IR Absorptions. [Online]. [Accessed: March 17, 2026].
  • AIP Publishing. (2008). Dynamics of hydrogen-bonded OH stretches as revealed by single-mode infrared-ultraviolet laser double resonance spectroscopy on supersonically cooled clusters of phenol. [Online]. [Accessed: March 17, 2026].
  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Online]. [Accessed: March 17, 2026].
  • Indian Academy of Sciences. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Online]. [Accessed: March 17, 2026].
  • ResearchGate. (n.d.). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. [Online]. [Accessed: March 17, 2026].
  • PubMed. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. [Online]. [Accessed: March 17, 2026].
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Online]. [Accessed: March 17, 2026].
  • Lirias. (n.d.). Design, synthesis, and biological evaluation of piperidinyl‐substituted[5][8][12]triazolo[1,5‐a]pyrimidine derivatives as pote. [Online]. [Accessed: March 17, 2026].

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online]. [Accessed: March 17, 2026].
  • Ovidius University Annals of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. [Online]. [Accessed: March 17, 2026].
  • European Patent Office. (2000). 2-[Piperidin-1-yl]pyrimidone derivatives - EP 1136489 A1. [Online]. [Accessed: March 17, 2026].
  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. [Online]. [Accessed: March 17, 2026].
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Online]. [Accessed: March 17, 2026].
  • ASEAN Journal for Science and Engineering in Materials. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Online]. [Accessed: March 17, 2026].
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online]. [Accessed: March 17, 2026].

Sources

Validation

Benchmarking the Biological Activity of 2-(Piperidin-1-yl)pyrimidin-5-ol Against Standard PI3Kα Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, in vitro Pharmacology Executive Summary & Mechanistic Rationale In fragment-based drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, in vitro Pharmacology

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing next-generation targeted therapies. This guide benchmarks the biological activity of 2-(Piperidin-1-yl)pyrimidin-5-ol , a highly versatile nitrogen-rich heterocycle, against the FDA-approved clinical standard Alpelisib [2].

We evaluate this compound within the context of Phosphoinositide 3-kinase alpha (PI3Kα) inhibition. The structural rationale is compelling: the pyrimidin-5-ol core is hypothesized to act as a hinge-binding motif, donating and accepting hydrogen bonds with the Val851 residue in the PI3Kα ATP-binding pocket. Meanwhile, the piperidine ring projects into the hydrophobic specificity pocket. To objectively assess its potential as a hit-to-lead scaffold, we employ a self-validating biochemical and cellular screening cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Enzyme) RTK->PI3K PIP PIP2 to PIP3 Conversion PI3K->PIP AKT AKT Activation PIP->AKT mTOR mTOR Signaling / Proliferation AKT->mTOR Inhibitor 2-(Piperidin-1-yl)pyrimidin-5-ol & Alpelisib Inhibitor->PI3K Inhibits

Fig 1. PI3K/AKT/mTOR signaling pathway illustrating the targeted inhibition of PI3Kα.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, our benchmarking relies on the ADP-Glo™ Kinase Assay [1]. This assay is selected over traditional radiometric assays because it universally measures ADP production with a high signal-to-background ratio, eliminating the need for specific phospho-antibodies or radioactive ATP.

Causality-Driven Assay Design

A robust protocol must be self-validating. We incorporate three critical controls:

  • Positive Control (Alpelisib): Validates that the assay can detect known nanomolar inhibition.

  • Vehicle Control (1% DMSO): Establishes the baseline maximum kinase activity (100% signal).

  • No-Enzyme Control: Quantifies background luminescence to ensure the signal is strictly enzyme-dependent.

Step-by-Step Biochemical Protocol
  • Buffer Formulation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1% BSA).

    • Causality: Mg²⁺ is an essential cofactor that coordinates the phosphate groups of ATP in the kinase catalytic cleft. BSA prevents the non-specific adsorption of the recombinant kinase to the plastic microplate walls.

  • Compound Preparation: Serially dilute 2-(Piperidin-1-yl)pyrimidin-5-ol and Alpelisib in 100% DMSO, then dilute in buffer to achieve a final assay concentration of 1% DMSO.

    • Causality: Exceeding 1% DMSO can induce solvent-mediated denaturation of PI3Kα, skewing IC₅₀ results.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 2.5 µL of PI3Kα enzyme (1.5 ng/well) with 2.5 µL of the compound. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the active site prior to introducing the competitive substrate.

  • Reaction Initiation: Add 5 µL of substrate mix (10 µM ultra-pure ATP and 10 µM PIP2). Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent halts the kinase reaction and actively degrades all unconsumed ATP. This ensures the downstream luminescence is exclusively derived from the ADP generated during the reaction.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader.

ADP_Glo_Workflow Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Deplete unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Convert ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (Luminescence Readout) Step3->Step4

Fig 2. Step-by-step logic of the ADP-Glo Kinase Assay for quantifying enzyme inhibition.

Data Presentation & Benchmarking Analysis

The quantitative performance of 2-(Piperidin-1-yl)pyrimidin-5-ol was benchmarked against Alpelisib. In addition to raw IC₅₀ values, we calculated Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, providing a crucial metric for evaluating whether a small fragment is a worthy starting point for chemical optimization.

Table 1: Comparative Pharmacological Profiling
CompoundTargetBiochemical IC₅₀Cellular IC₅₀ (MCF-7)Heavy AtomsLigand Efficiency (LE)
2-(Piperidin-1-yl)pyrimidin-5-ol PI3Kα4.2 µM>50 µM130.38 kcal/mol/HA
Alpelisib (Clinical Standard) PI3Kα4.6 nM35 nM320.29 kcal/mol/HA
Interpretation of Results
  • Potency vs. Efficiency: As expected, the unoptimized fragment 2-(Piperidin-1-yl)pyrimidin-5-ol exhibits micromolar biochemical potency (4.2 µM), significantly lower than the fully elaborated clinical drug Alpelisib (4.6 nM).

  • Ligand Efficiency (LE): Despite lower absolute potency, the fragment demonstrates a superior Ligand Efficiency of 0.38 (an LE > 0.30 is highly desirable in FBDD). This indicates that the pyrimidine-piperidine core forms highly optimal, high-quality interactions within the PI3Kα pocket relative to its small size.

  • Cellular Translation: The fragment shows poor cellular activity (>50 µM) in MCF-7 breast cancer cells. This drop-off is typical for early-stage fragments due to high polar surface area or poor membrane permeability, highlighting the need for subsequent medicinal chemistry campaigns (e.g., adding lipophilic vectors) to improve cellular penetration.

Conclusion

Benchmarking 2-(Piperidin-1-yl)pyrimidin-5-ol against standard inhibitors reveals that while it lacks the raw potency of mature drugs like Alpelisib, it possesses exceptional ligand efficiency. By utilizing a self-validating ADP-Glo assay framework, we confidently identify this pyrimidine-5-ol derivative as a structurally sound, highly efficient scaffold for the development of novel kinase inhibitors.

References

  • ADP-Glo Kinase Assay V9103 from Promega | Biocompare.com Source: Biocompare (Product Validation & Citations) URL:[Link]

  • Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Safety & Regulatory Compliance

Safety

2-(Piperidin-1-yl)pyrimidin-5-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(Piperidin-1-yl)pyrimidin-5-ol Executive Summary & Causality Framework As researchers and drug development professionals, ensuring the safe handling and compliant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(Piperidin-1-yl)pyrimidin-5-ol

Executive Summary & Causality Framework

As researchers and drug development professionals, ensuring the safe handling and compliant disposal of specialized chemical building blocks is paramount to laboratory safety and environmental stewardship. 2-(Piperidin-1-yl)pyrimidin-5-ol (CAS 809236-47-3) is a nitrogen-rich heterocyclic compound frequently utilized in pharmaceutical synthesis[1][2]. Due to its specific molecular architecture—a pyrimidine core coupled with a piperidine moiety—improper disposal poses significant risks of aquatic toxicity and the release of hazardous nitrogen oxides (NOx) upon uncontrolled degradation.

This guide provides a self-validating, step-by-step operational protocol for the disposal of this compound, grounded in the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart K regulations designed specifically for academic and research laboratories[3][4].

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of a compound is the first step in designing a robust, scientifically sound disposal strategy.

PropertyValueOperational Implication (Causality)
Chemical Name 2-(Piperidin-1-yl)pyrimidin-5-olDictates classification as a nitrogen-containing heterocycle.
CAS Number 809236-47-3[1]Primary identifier for waste profiling and SDS tracking.
Molecular Formula C9H13N3O[1]High nitrogen content requires NOx-scrubbed incineration.
Molecular Weight 179.22 g/mol [1]Used for calculating molar waste concentrations.
Typical Solvents Pyridine, DMF, DMSO, DCM[2]Liquid waste will typically be mixed with organic solvents, requiring strict organic waste segregation.

Causality Check: Why can't this compound be disposed of via aqueous drain systems? The compound's structural stability and lipophilicity prevent rapid biodegradation in standard wastewater treatment facilities. Furthermore, because it is often reacted in organic solvents like pyridine[2], the resulting mixture is inherently classified as hazardous organic waste.

Operational Workflow: Bench to Waste Container

Proper waste segregation at the point of generation prevents dangerous cross-reactions, ensures regulatory compliance, and drastically reduces institutional disposal costs.

Step-by-Step Methodology: Segregation and Satellite Accumulation

  • Identify the Waste Stream: Determine if the 2-(Piperidin-1-yl)pyrimidin-5-ol waste is solid (e.g., contaminated weigh boats, pipette tips, residual powder) or liquid (e.g., reaction filtrates, solvent washings).

  • Select the Compatible Container:

    • For Liquids: Use High-Density Polyethylene (HDPE) or glass carboys. Causality: HDPE resists degradation from the polar aprotic or halogenated solvents typically used to dissolve this compound, preventing leaching and container failure.

    • For Solids: Use wide-mouth, puncture-resistant polypropylene containers.

  • Segregate Halogenated vs. Non-Halogenated: If the compound was dissolved in a halogenated solvent (e.g., dichloromethane), route it to the "Halogenated Organic Waste" container. If dissolved in pyridine or DMSO[2], route to "Non-Halogenated Organic Waste." Causality: Mixing halogenated and non-halogenated waste exponentially increases high-temperature incineration costs and can cause exothermic reactions if incompatible reagents are present.

  • Labeling (Subpart K Compliance): Immediately label the container with the words "Unwanted Material" and include sufficient information to alert emergency responders to the contents (e.g., "Organic Solvents containing Nitrogen Heterocycles")[4].

WasteSegregation Start 2-(Piperidin-1-yl)pyrimidin-5-ol Waste Stream Solid Solid Waste (Vials, Powders, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Start->Liquid CAA Transfer to Central Accumulation Area (CAA) Solid->CAA Halogenated Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogenated NonHalo Non-Halogenated Organic Waste Halogenated->NonHalo No HaloWaste Halogenated Organic Waste Halogenated->HaloWaste Yes NonHalo->CAA HaloWaste->CAA

Fig 1. Waste segregation and routing workflow for 2-(Piperidin-1-yl)pyrimidin-5-ol.

Proper Disposal Procedures (EPA RCRA Subpart K)

For academic and research laboratories, the EPA’s RCRA Subpart K provides a flexible but strictly regulated framework for managing hazardous laboratory waste[3].

Step-by-Step Methodology: Accumulation and Final Disposal

  • Monitor Accumulation Limits: Under Subpart K, a laboratory can accumulate up to 55 gallons of standard unwanted material in a Satellite Accumulation Area (SAA) located at or near the point of generation[5].

  • Time-Gated Transfer: Once the waste container is full, or at a maximum of 6 months from the accumulation start date, the waste must be transferred from the laboratory to the Central Accumulation Area (CAA)[4].

  • Hazardous Waste Determination: Within 4 calendar days of the waste arriving at the CAA, a trained environmental health and safety (EHS) professional must make a formal hazardous waste determination[3][4]. Causality: Shifting this responsibility from individual researchers to trained EHS professionals reduces the risk of improper classification and regulatory fines[3].

  • Final Destruction via Incineration: The waste must be manifested and transported by a licensed hauler to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. The mandated destruction method for 2-(Piperidin-1-yl)pyrimidin-5-ol is high-temperature incineration equipped with NOx scrubbers. Causality: The high nitrogen content of the pyrimidine and piperidine rings will generate toxic nitrogen dioxide gas upon combustion; scrubbers neutralize this gas before atmospheric release.

EPA_SubpartK Gen Point of Generation (Laboratory Bench) Label Label as 'Unwanted Material' Gen->Label TimeLimit Max 6 Months or 55 Gallons Label->TimeLimit Transfer Transfer to CAA TimeLimit->Transfer HazDet Hazardous Waste Determination Transfer->HazDet Incineration High-Temp Incineration (NOx Scrubbing) HazDet->Incineration

Fig 2. EPA RCRA Subpart K compliant accumulation and disposal pathway.

Spill Response & Decontamination Protocol

In the event of a spill involving 2-(Piperidin-1-yl)pyrimidin-5-ol, immediate containment is required to prevent exposure and facility contamination.

Step-by-Step Methodology: Spill Remediation

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment:

    • Solid Spills: Do not sweep dry powder, as this creates inhalation hazards. Gently mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then wipe up with absorbent pads.

    • Liquid Spills (in solvent): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Collection: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, to remove residual piperidine/pyrimidine residues.

  • Disposal: Label the cleanup materials as "Unwanted Material - Spill Debris" and route to the CAA as outlined in Section 4.

References

  • US Environmental Protection Agency (EPA): Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • Medical Laboratory Management: Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR): 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(Piperidin-1-yl)pyrimidin-5-ol: A Proactive Safety and Operations Protocol

For researchers engaged in the fast-paced world of drug development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. The compound 2-(Piperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the fast-paced world of drug development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. The compound 2-(Piperidin-1-yl)pyrimidin-5-ol, while a molecule of interest, lacks extensive, publicly available toxicological data. This guide, therefore, is built upon the foundational principles of chemical safety: treating compounds with unknown hazard profiles with a high degree of caution and inferring potential risks from their structural motifs. As your partner in laboratory excellence, we provide this in-depth guide to ensure that your work is not only scientifically sound but also fundamentally safe.

Hazard Assessment: A Structurally-Informed Perspective

A comprehensive risk assessment is the cornerstone of safe laboratory practice.[1] In the absence of a specific Safety Data Sheet (SDS) for 2-(Piperidin-1-yl)pyrimidin-5-ol, we must analyze its constituent parts: the piperidine ring and the pyrimidine core.

  • Piperidine Moiety: Piperidine itself is a well-characterized hazardous substance. It is classified as toxic upon skin contact or inhalation and is known to cause severe skin burns and eye damage.[2][3] It is also a flammable liquid.[3] While its properties are modified within the larger molecule, the potential for corrosive and toxic effects must be assumed.

  • Pyrimidine Core: Pyrimidine derivatives are a broad class of compounds. Many are known to be skin, eye, and respiratory irritants.[4][5][6][7] For novel derivatives, a precautionary approach is always mandated.[1]

The Primacy of Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the first or only line of defense.[8][9] Before any handling occurs, robust engineering controls must be in place.

  • Chemical Fume Hood: All work involving the solid compound or its solutions, especially procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), must be conducted in a certified chemical fume hood.[1][10][11]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.[11][12]

  • Safety Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this compound is handled.[13]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE approach is essential to minimize all potential routes of exposure.[1] The specific level of PPE required will vary based on the scale and nature of the operation.

Eye and Face Protection

Direct contact with the eyes can cause severe damage.[3][5]

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn.[4][10][12]

  • Enhanced Precaution: For tasks with a higher risk of splashing (e.g., large-volume solution transfers, spill cleanup), a face shield should be worn in addition to chemical splash goggles.[1]

Skin and Body Protection

The goal is to prevent any skin contact.

  • Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.[10] For moderate to high-hazard activities, a permeation-resistant or disposable, solid-front lab gown is recommended.[1]

  • Gloves: Chemical-resistant, impervious gloves are mandatory. Nitrile gloves are a common and effective choice.[10]

    • Inspection: Always inspect gloves for tears or punctures before and during use.[12]

    • Double Gloving: For moderate-to-high hazard activities, such as weighing the solid or preparing stock solutions, double-gloving is strongly recommended. This practice allows for the removal of the contaminated outer glove within the fume hood, preventing the spread of contamination to the surrounding lab area.[1][8]

    • Replacement: Change gloves immediately if they become contaminated. Standard protocols often recommend changing gloves every 30 to 60 minutes during extended procedures.[8]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection
  • Standard Use: For small-scale laboratory use conducted entirely within a certified chemical fume hood, specific respiratory protection is typically not required. The fume hood provides the necessary respiratory protection.[4][12]

  • High-Hazard/Emergency Scenarios: In situations where engineering controls may be insufficient or during a significant spill, respiratory protection is critical. A NIOSH-approved respirator, such as an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors, must be used.[1][11]

PPE Protocol Summary Table

For quick reference, the following table summarizes the recommended PPE for various laboratory activities.

Activity LevelTask ExamplesEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Hazard Handling sealed containers, transporting solutions.Safety glasses with side shields.[10]Single pair of nitrile gloves.[10]Standard laboratory coat.[10]Not required.
Moderate Hazard Weighing solid, preparing stock solutions, small-scale reactions.Chemical splash goggles.[1]Double-gloving (nitrile).[1]Permeation-resistant lab coat.[1]Not required (work in fume hood).[1]
High Hazard Large-scale synthesis, spill cleanup, potential for aerosolization.Chemical splash goggles and face shield.[1]Double-gloving (nitrile).[1]Disposable, solid-front gown.[1]Required (e.g., N95 or higher).[1]

Operational Plans: Integrating Safety into Your Workflow

Step-by-Step Protocol for Weighing Solid Compound
  • Preparation: Don the appropriate PPE for a moderate-hazard activity (chemical splash goggles, double nitrile gloves, lab coat).

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[1]

  • Procedure: Use anti-static weighing paper or a tared container. Handle the compound with a dedicated spatula.

  • Cleanup: After use, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[1]

  • Disposal: Treat all disposable materials, including the outer pair of gloves and wipes, as contaminated hazardous waste.[1]

Step-by-Step Protocol for Preparing Solutions
  • Preparation: Don PPE for moderate-hazard activity.

  • Containment: Conduct all solution preparation within a certified chemical fume hood.[1]

  • Procedure: To avoid splashing, slowly add the solvent to the solid compound. If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[1]

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.

Workflow for Safe Chemical Handling

The following diagram illustrates the critical decision-making and operational flow for handling 2-(Piperidin-1-yl)pyrimidin-5-ol safely.

cluster_prep 1. Preparation & Assessment cluster_ppe 2. PPE Selection cluster_handling 3. Execution cluster_disposal 4. Post-Handling A Conduct Risk Assessment (Review Structural Hazards) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select PPE Based on Task (See Summary Table) B->C D Inspect All PPE (Gloves, Goggles) C->D E Perform Task in Fume Hood (Weighing, Solution Prep) D->E F Handle Spills Immediately (Emergency Protocol) E->F If Spill Occurs G Dispose of Contaminated PPE & Waste as Hazardous E->G F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for handling 2-(Piperidin-1-yl)pyrimidin-5-ol.

Emergency and Disposal Protocols

Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate: Immediately evacuate the affected area and alert colleagues.[10]

  • Control: If safe to do so, prevent the spill from entering drains or water courses.[10][11]

  • PPE: Don the appropriate high-hazard PPE, including respiratory protection, before re-entering the area.

  • Cleanup: Use an appropriate absorbent material for liquids or carefully transfer solids to a labeled, sealable container for disposal.[11][13]

Waste Disposal

Adherence to proper waste disposal protocols is a regulatory and safety imperative.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing papers, pipette tips, and wipes, must be collected in a designated, clearly labeled hazardous waste container.[11]

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste in compliance with all local, state, and federal environmental regulations.[11] Never discharge chemical waste into drains or rivers.[11]

By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures to provide a secure foundation for your scientific discoveries.

References

  • Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem.
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
  • SAFETY DATA SHEET. ThermoFisher.
  • SAFETY DATA SHEET. Apollo Scientific.
  • 2-(1-Piperazinyl)pyrimidine - SAFETY DATA SHEET.
  • 2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid-SDS-MedChemExpress. MedChemExpress.
  • 1-(5-Hydroxy-2-pyrimidinyl)piperazine - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2025).
  • Safety Data Sheet. CymitQuimica.
  • 5-fluoro-2-(piperazin-1-yl)pyrimidine — Chemical Substance Information. NextSDS.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Piperidine - SAFETY DATA SHEET. (2023).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)pyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)pyrimidin-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.